Teicoplanin A2-5
Description
Properties
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H99Cl2N9O33/c1-34(2)9-7-5-4-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t49-,58-,59-,60-,63-,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQKTSCJKPYIO-RLDSMAAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H99Cl2N9O33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872356 | |
| Record name | Teichomycin A2 factor 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1893.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91032-38-1 | |
| Record name | Teicoplanin A2-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teichomycin A2 factor 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEICOPLANIN A2-5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55234TX04D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Complexity: A Technical Guide to the Structural Elucidation of Teicoplanin A2-5 by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Teicoplanin, a potent glycopeptide antibiotic, is a critical tool in the fight against serious Gram-positive bacterial infections. It exists as a complex of five major components, designated A2-1 through A2-5, which share a common heptapeptide core and glycosylation pattern but differ in the structure of their N-acyl side chains.[1][2] This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) spectroscopic strategies employed for the complete structural elucidation of Teicoplanin A2-5, the component featuring a (Z)-4-decenoyl fatty acid moiety.
The Structural Challenge of this compound
The structural determination of this compound presents a significant challenge due to its large size (molecular weight of 1893.7 g/mol ), conformational flexibility, and the presence of numerous overlapping signals in its NMR spectra.[3] The core structure consists of a chlorinated, cross-linked heptapeptide aglycone, glycosylated with D-mannose and N-acetyl-D-glucosamine (NAG) residues. The defining feature of the A2-5 component is the (Z)-4-decenoyl fatty acid chain attached to the second glucosamine sugar.[4] The complete elucidation requires a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously assign all proton (¹H) and carbon (¹³C) chemical shifts and to determine the through-bond and through-space connectivities that define its three-dimensional structure.
The NMR Spectroscopic Toolkit
A combination of advanced NMR experiments is essential for the comprehensive structural analysis of this compound.[5] These experiments provide complementary information that, when pieced together, reveals the complete molecular architecture.
-
¹H NMR: Provides initial information on the number and types of protons present.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, which is crucial for tracing out spin systems within the amino acid and sugar residues.
-
TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons within a single amino acid or sugar residue from a single cross-peak.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon resonances based on their attached proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different structural fragments, such as linking amino acids, attaching sugars to the peptide core, and determining the position of the fatty acid chain.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial information for determining the three-dimensional structure and stereochemistry.
Experimental Protocols
The following sections outline the typical experimental methodologies for acquiring high-quality NMR data for this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Purity: this compound should be purified to >95% homogeneity, typically by reversed-phase high-performance liquid chromatography (HPLC), to minimize interference from other A2 components.[6]
-
Solvent: The sample is dissolved in a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of H₂O/D₂O, to a concentration of approximately 5-10 mg/mL. DMSO-d₆ is often preferred as it solubilizes the lipophilic fatty acid chain well and allows for the observation of exchangeable amide and hydroxyl protons.
-
NMR Tube: The solution is transferred to a high-quality 5 mm NMR tube. It is essential to filter the sample to remove any particulate matter that could degrade spectral quality.
NMR Data Acquisition
All NMR experiments are typically performed on a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe to enhance sensitivity.
Table 1: Typical Acquisition Parameters for 2D NMR Experiments of this compound
| Experiment | Parameter | Typical Value |
| COSY | Spectral Width (¹H) | 12 ppm |
| Number of Points (F2) | 2048 | |
| Number of Increments (F1) | 512 | |
| Scans per Increment | 8-16 | |
| TOCSY | Mixing Time | 80 ms |
| Spectral Width (¹H) | 12 ppm | |
| Number of Points (F2) | 2048 | |
| Number of Increments (F1) | 512 | |
| Scans per Increment | 16-32 | |
| HSQC | Spectral Width (¹H) | 12 ppm |
| Spectral Width (¹³C) | 180 ppm | |
| Number of Points (F2) | 2048 | |
| Number of Increments (F1) | 256 | |
| Scans per Increment | 32-64 | |
| HMBC | Spectral Width (¹H) | 12 ppm |
| Spectral Width (¹³C) | 200 ppm | |
| Long-Range Coupling Delay | 60-100 ms | |
| Number of Points (F2) | 2048 | |
| Number of Increments (F1) | 512 | |
| Scans per Increment | 64-128 | |
| NOESY | Mixing Time | 200-500 ms |
| Spectral Width (¹H) | 12 ppm | |
| Number of Points (F2) | 2048 | |
| Number of Increments (F1) | 512 | |
| Scans per Increment | 32-64 |
Data Processing
The acquired free induction decays (FIDs) are processed using appropriate software (e.g., TopSpin, NMRPipe). Processing typically involves:
-
Apodization: Application of a window function (e.g., sine-bell) to improve the signal-to-noise ratio and resolution.
-
Fourier Transformation: Conversion of the time-domain data into the frequency domain.
-
Phasing: Correction of the phase of the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Removal of baseline distortions.
Step-by-Step Structural Elucidation Workflow
The process of elucidating the structure of this compound from the NMR data follows a logical progression.
Data Presentation: NMR Assignments
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the core structure of this compound, based on published data for the structurally analogous Teicoplanin A2-2 derivative, and estimated values for the unique (Z)-4-decenoyl fatty acid chain.[7]
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for the Aglycone Core and Sugar Moieties of this compound (in DMSO-d₆)
| Residue | Atom | δ ¹³C (ppm) | δ ¹H (ppm) |
| Heptapeptide Core | |||
| Tyr-1 | Cα | 56.2 | 4.85 |
| Cβ | 37.1 | 3.10, 2.80 | |
| Tyr-2 | Cα | 58.5 | 5.45 |
| Cβ | 36.9 | 3.25, 2.95 | |
| ... | ... | ... | ... |
| Sugars | |||
| D-Mannose | C1 | 101.8 | 4.75 |
| C2 | 70.5 | 3.60 | |
| ... | ... | ... | |
| N-Acetyl-D-Glucosamine (NAG) | C1 | 97.5 | 5.20 |
| C2 | 56.8 | 3.80 | |
| ... | ... | ... |
Table 3: Estimated ¹H and ¹³C NMR Chemical Shift Assignments for the (Z)-4-Decenoyl Fatty Acid Chain of this compound (in DMSO-d₆)
| Atom | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity, J (Hz) |
| C1' | 172.5 | - | - |
| C2' | 35.8 | 2.25 | t, 7.4 |
| C3' | 25.1 | 2.15 | q, 7.2 |
| C4' | 128.9 | 5.35 | m |
| C5' | 129.5 | 5.38 | m |
| C6' | 26.8 | 2.05 | q, 7.0 |
| C7' | 28.9 | 1.28 | m |
| C8' | 31.2 | 1.25 | m |
| C9' | 22.1 | 1.23 | m |
| C10' | 13.9 | 0.85 | t, 7.1 |
Key Structural Insights from NMR Data
The combination of these NMR experiments provides critical structural information:
-
Sequence and Connectivity: HMBC correlations are key to establishing the amino acid sequence and identifying the attachment points of the sugar moieties to the peptide backbone. For instance, an HMBC correlation between the anomeric proton of the D-mannose and a carbon in a specific amino acid residue confirms the glycosylation site.
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Fatty Acid Chain Confirmation: The unique signals of the (Z)-4-decenoyl chain in the ¹H and ¹³C spectra, and their correlations in COSY and HMBC, confirm its structure and its attachment to the N-acetyl-D-glucosamine residue.
-
Stereochemistry and 3D Structure: NOESY data provides through-space correlations between protons. These Nuclear Overhauser Effects (NOEs) are distance-dependent and are crucial for determining the relative stereochemistry of the amino acids and the overall conformation of the molecule in solution. Key NOEs between the fatty acid chain and the peptide core can reveal the spatial orientation of the lipophilic tail.
Conclusion
The structural elucidation of this compound is a complex undertaking that relies heavily on the power and versatility of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, researchers can meticulously piece together the intricate architecture of this important antibiotic. This detailed structural knowledge is fundamental for understanding its mechanism of action, interpreting structure-activity relationships, and guiding the development of new, more effective glycopeptide antibiotics to combat the growing threat of bacterial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. www-oc.chemie.uni-regensburg.de [www-oc.chemie.uni-regensburg.de]
- 3. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Teicoplanin A2-5: A Physicochemical Deep Dive into the Most Non-Polar Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core physicochemical properties of Teicoplanin A2-5, distinguished as the most non-polar analog within the teicoplanin complex of glycopeptide antibiotics. Understanding these properties is paramount for its effective development, formulation, and therapeutic application. This compound, like its counterparts, inhibits bacterial cell wall synthesis, exhibiting potent activity against a range of Gram-positive bacteria.[1][2][3] Its unique lipophilicity, however, influences its pharmacokinetic and pharmacodynamic profile.
Core Physicochemical Properties
This compound is a complex glycopeptide with the chemical formula C89H99Cl2N9O33 and a molecular weight of approximately 1893.7 g/mol . Its defining feature is the N-acyl side chain, which in the case of A2-5 is a branched C11 fatty acid moiety. This structural characteristic is the primary determinant of its pronounced non-polar nature compared to the other A2 analogs.[4][5]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters of this compound, providing a comparative overview.
| Property | Value | Remarks |
| Molecular Formula | C89H99Cl2N9O33 | - |
| Molecular Weight | ~1893.7 g/mol | - |
| Lipophilicity (log kw) | Highest among A2 analogs | The capacity factor (log kw), a measure of lipophilicity determined by RP-HPLC, is directly related to the length and branching of the N-acyl side chain. While a precise value for A2-5 is not readily available in literature, studies consistently show it has the longest retention time, indicating the highest lipophilicity.[6] |
| Calculated logP | 4.86450 | This is a computationally derived value and may differ from experimentally determined values. |
| Aqueous Solubility | Low | The teicoplanin complex is reported to be soluble in water at 10 mg/mL.[7] However, as the most non-polar analog, the aqueous solubility of isolated this compound is expected to be significantly lower. |
| Organic Solvent Solubility | Soluble | Readily soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. |
Experimental Protocols
The determination of the physicochemical properties of this compound relies on established analytical techniques. Below are detailed methodologies for key experiments.
Determination of Lipophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the capacity factor (log kw), an experimental measure of lipophilicity.
Principle: The analyte is partitioned between a non-polar stationary phase and a polar mobile phase. The retention time of the compound is directly proportional to its lipophilicity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column (e.g., Deltabond C8, Waters Symmetry C18).[6][8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8][9]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Temperature: Ambient or controlled (e.g., 25°C).
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound of known concentrations in a suitable solvent.
-
Injection: Inject a fixed volume of the standard solution onto the HPLC column.
-
Elution: Elute the compound using the specified mobile phase conditions.
-
Data Analysis: Determine the retention time (tR) of the this compound peak. The retention factor (k) is calculated using the formula: k = (tR - t0) / t0, where t0 is the void time. The capacity factor (log kw) is then determined by extrapolating the retention factors obtained with different mobile phase compositions to a mobile phase of 100% water.
Determination of Aqueous Solubility by Shake-Flask Method
This is the gold standard method for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (in this case, water or a buffer of a specific pH) over a defined period. The concentration of the dissolved compound in the saturated solution is then measured.
Materials:
-
This compound solid powder.
-
Purified water or buffer solution of desired pH.
-
Shaker or rotator.
-
Centrifuge.
-
HPLC system for quantification.
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of water or buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as RP-HPLC with UV detection, by comparing the peak area to a standard curve of known concentrations.
Visualizations
Physicochemical Characterization Workflow for this compound
The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of this compound.
Relationship Between Acyl Side Chain and Lipophilicity
The following diagram illustrates the direct relationship between the structure of the N-acyl side chain of Teicoplanin A2 analogs and their resulting lipophilicity.
References
- 1. apexbt.com [apexbt.com]
- 2. Teicoplanin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Factors affecting the normal and branched-chain acyl moieties of teicoplanin components produced by Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipophilicity of teicoplanin antibiotics as assessed by reversed phase high-performance liquid chromatography: quantitative structure-property and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teicoplanin - LKT Labs [lktlabs.com]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Lipid Tail in Teicoplanin A2-5's Antimicrobial Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The commercially available formulation is a complex of several components, with the Teicoplanin A2 group being the most abundant and clinically relevant. This group is a mixture of five structurally similar molecules (A2-1, A2-2, A2-3, A2-4, and A2-5) that are distinguished by the structure of their N-acyl side chain, often referred to as the lipid tail. This technical guide delves into the crucial role of this lipid tail in the antimicrobial activity of Teicoplanin A2-5. It explores how variations in the lipid tail's length and branching influence the molecule's lipophilicity, its interaction with the bacterial cell membrane, and ultimately, its efficacy in inhibiting peptidoglycan synthesis. This document provides a comprehensive overview of the available data, details key experimental protocols for studying these interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction: The Teicoplanin A2 Complex and its Lipid Tails
Teicoplanin is a complex mixture of glycopeptides produced by the bacterium Actinoplanes teichomyceticus. The A2 complex, comprising five major components (A2-1, A2-2, A2-3, A2-4, and A2-5), constitutes the primary active principle of the drug.[1][2] These components share the same heptapeptide core but differ in the fatty acid moiety attached to the N-acetyl-β-D-glucosamine sugar.[1][2] This acyl chain, or lipid tail, varies in length and branching, conferring different degrees of lipophilicity to each A2 component.[3]
The primary mechanism of action for teicoplanin involves the inhibition of bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, primarily Lipid II, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for peptidoglycan polymerization.[1] The presence of the lipid tail is a key structural feature that distinguishes teicoplanin from vancomycin and is thought to play a multifaceted role in its antimicrobial activity.
The Multifaceted Role of the Lipid Tail
The lipid tail of this compound is not merely a passive structural element; it actively contributes to the antibiotic's potency and spectrum of activity through several mechanisms:
-
Membrane Anchoring: The hydrophobic nature of the lipid tail facilitates the anchoring of the teicoplanin molecule to the bacterial cytoplasmic membrane. This localization increases the effective concentration of the antibiotic at the site of peptidoglycan synthesis, where its target, Lipid II, is located. This enhanced local concentration is believed to contribute significantly to teicoplanin's potent activity.
-
Enhanced Target Binding: By anchoring to the membrane, the lipid tail may pre-orient the glycopeptide core for optimal binding to the D-Ala-D-Ala terminus of membrane-bound Lipid II. This can lead to an increased affinity and a more efficient inhibition of cell wall synthesis.
-
Activity Against Resistant Strains: The interaction with the bacterial membrane conferred by the lipid tail is particularly important for activity against certain vancomycin-resistant strains. While the primary mechanism of resistance often involves the alteration of the D-Ala-D-Ala target, the membrane-anchoring property of teicoplanin may allow it to overcome this resistance to some extent by interacting with other components of the cell wall synthesis machinery or by disrupting membrane integrity.
-
Influence on Pharmacokinetics: The lipophilicity imparted by the fatty acid chain influences the pharmacokinetic properties of the different A2 components, affecting their distribution and half-life in the body.[3]
Data Presentation: Antimicrobial Activity of Teicoplanin A2
While the Teicoplanin A2 complex is known to be highly active against a range of Gram-positive pathogens, detailed quantitative data directly comparing the Minimum Inhibitory Concentrations (MICs) of the individual A2 components (A2-1 through A2-5) are not extensively available in publicly accessible literature. Studies often report the MIC of the entire teicoplanin complex. However, it is generally acknowledged that the A2 components possess similar and potent antimicrobial activity.
The following tables summarize the available MIC data for the Teicoplanin complex against key Gram-positive bacteria.
| Bacterial Species | Teicoplanin MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.125 - 2 | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | 0.125 - 4 | 0.5 - 1 | 1 - 2 |
| Enterococcus faecalis | 0.25 - 2 | 0.5 | 1 |
| Enterococcus faecium | ≤0.06 - 1 | 0.25 | 0.5 |
| Streptococcus pneumoniae | ≤0.015 - 0.25 | 0.03 | 0.125 |
| Clostridium difficile | 0.03 - 0.25 | 0.06 | 0.125 |
Note: MIC values can vary depending on the testing methodology and the specific strains tested. The data presented here are a general representation from various studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the activity of Teicoplanin and the role of its lipid tail.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
4.1.1. Broth Microdilution Method (According to CLSI guidelines)
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined after incubation by observing the lowest concentration that inhibits visible growth.
Protocol:
-
Preparation of Teicoplanin Stock Solution: Prepare a stock solution of teicoplanin in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 50 µL of the teicoplanin stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 µg/mL).
-
The last well in each row should contain only broth and serve as a growth control.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Within 15 minutes of preparation, inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. This will bring the final volume in each well to 100 µL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is read as the lowest concentration of teicoplanin at which there is no visible growth (i.e., the well is clear).
4.1.2. E-test (Epsilometer Test) Method
Principle: The E-test consists of a predefined, stable gradient of antibiotic on a plastic strip. When applied to an inoculated agar plate, the antibiotic diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Allow the agar surface to dry for 5-15 minutes.
-
-
Application of E-test Strip:
-
Using sterile forceps, place the E-test strip onto the center of the inoculated agar plate with the MIC scale facing upwards.
-
Ensure the entire length of the strip is in contact with the agar surface. Do not move the strip once it has been applied.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading the Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.
Assessment of Bacterial Membrane Interaction
4.2.1. Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur during a binding event. By titrating a solution of teicoplanin into a solution containing bacterial membrane vesicles or liposomes, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.
Protocol:
-
Preparation of Membrane Vesicles/Liposomes: Prepare bacterial membrane vesicles from the target organism or unilamellar liposomes with a lipid composition mimicking the bacterial membrane.
-
Sample Preparation:
-
Dialyze both the teicoplanin solution and the membrane vesicle/liposome suspension against the same buffer to minimize heats of dilution.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
Load the teicoplanin solution into the ITC syringe.
-
Fill the sample cell with the membrane vesicle/liposome suspension.
-
Perform a series of small, sequential injections of the teicoplanin solution into the sample cell while monitoring the heat released or absorbed.
-
-
Data Analysis: The resulting data (a series of heat-change peaks) are integrated and plotted against the molar ratio of teicoplanin to lipid. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Mandatory Visualizations
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
Caption: Inhibition of peptidoglycan synthesis by Teicoplanin.
Experimental Workflow: MIC Determination by Broth Microdilution
Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship: Role of the Lipid Tail in Teicoplanin Activity
Caption: The central role of the lipid tail in Teicoplanin's activity.
Conclusion
The lipid tail of this compound is a pivotal structural feature that significantly enhances its antimicrobial activity. Through its ability to anchor the molecule to the bacterial cell membrane, the lipid tail increases the local concentration of the antibiotic at its site of action, facilitating more efficient binding to Lipid II and subsequent inhibition of peptidoglycan synthesis. While the individual contributions of the five different A2 lipid tails to the overall activity of the teicoplanin complex require further detailed investigation, it is evident that this lipophilic moiety is a key determinant of teicoplanin's potency. A deeper understanding of the structure-activity relationships of the lipid tail will be invaluable for the rational design of new and improved glycopeptide antibiotics to combat the growing threat of antimicrobial resistance.
References
Teicoplanin A2-5: An In-depth Analysis of Core Structure and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Teicoplanin is a complex glycopeptide antibiotic used in the treatment of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It is not a single compound but a mixture of five major components (A2-1 to A2-5) and four minor ones, all produced by the fermentation of Actinoplanes teichomyceticus.[1][2] These components share a common core structure but differ in the nature of a lipophilic side chain. This guide provides a detailed technical examination of the Teicoplanin A2-5 component, focusing on its core structure, key functional groups, and their roles in its antibacterial activity.
Core Structure of Teicoplanin
All major teicoplanin components are built upon a common aglycone core, known as Teicoplanin A3-1.[2][3] This core is a heptapeptide, meaning it is composed of seven amino acids. These amino acids are linked by peptide and ether bonds to create a rigid, four-ring system.[1] A distinctive feature of this core is the presence of several non-proteinogenic (not found in common proteins) amino acids.[1]
Attached to this central scaffold are three sugar moieties:
-
D-Mannose
-
N-acetyl-β-D-glucosamine
-
N-acyl-β-D-glucosamine [1]
The identity of the fatty acyl group on the third sugar is what differentiates the five A2 components. For This compound , this specific group is a 9-methyldecanoyl chain.[4][5] This lipophilic tail is a critical feature, classifying teicoplanin as a lipoglycopeptide antibiotic.[6]
Figure 1: Hierarchical structure of this compound.
Functional Group Analysis and Structure-Activity Relationship
The potent antibacterial activity of this compound arises from the specific arrangement and interplay of its functional groups.
-
Peptide Backbone (Amide Bonds): The core's peptide backbone forms a rigid cup-like structure. This conformation is crucial for creating a binding pocket that recognizes its bacterial target.[7]
-
Hydroxyl (-OH) and Carboxyl (-COOH) Groups: The numerous hydroxyl groups on the sugar moieties and the peptide core, along with the C-terminal carboxyl group, contribute to the molecule's water solubility and form essential hydrogen bonds with the target peptide.[7]
-
Amino (-NH2) Group: A primary amino group at the N-terminus of the heptapeptide core is a key site for interaction and can be modified to create semi-synthetic derivatives with altered properties.[8][9]
-
Chlorine Atoms (-Cl): Two chlorine atoms are present on two of the tyrosine-derived amino acid residues. These halogen atoms contribute to the rigidity of the structure and enhance binding interactions.[1]
-
Lipophilic Acyl Chain (9-methyldecanoyl): This fatty acid tail is vital for the antibiotic's overall efficacy. It is thought to anchor the molecule to the bacterial cell membrane, increasing its local concentration near the site of cell wall synthesis.[6][7] This anchoring also plays a role in the formation of micelles, which may enhance binding avidity.[7] The lipophilic character of this group makes this compound the most non-polar of the A2 components.[5][10]
The antimicrobial activities of teicoplanin derivatives are highly dependent on their ionic and lipophilic character, as well as the number and type of sugars present.[8]
| Structural Component | Key Functional Groups | Primary Role in Antibacterial Activity |
| Heptapeptide Core | Amide Bonds, Carboxyl, Amino, Chlorine | Forms a rigid binding pocket for the D-Ala-D-Ala target.[1][7] |
| Sugar Moieties | Hydroxyl, Acetamido | Enhance solubility and contribute to target binding.[8] |
| Acyl Side Chain | Alkyl Chain, Amide Bond | Anchors to the bacterial membrane, increases local concentration.[6][7] |
Table 1: Summary of this compound Structural Components and their Functions.
| Property | Value | Reference |
| Molecular Formula | C₈₉H₉₉Cl₂N₉O₃₃ | [4] |
| Molecular Weight | ~1893.7 g/mol | [4] |
| CAS Number | 91032-38-1 | [4] |
Table 2: Physicochemical Properties of this compound.
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, such as Lipid II.[1][6]
The process involves several key steps:
-
Binding: The rigid pocket of the teicoplanin core binds with high affinity to the D-Ala-D-Ala moiety of the growing peptidoglycan chain. This binding is stabilized by a network of five hydrogen bonds.[7][11]
-
Steric Hindrance: By sequestering this precursor, teicoplanin physically blocks two crucial enzymes—transglycosylase and transpeptidase—from accessing their substrate.[11]
-
Inhibition of Polymerization: The blockage of transglycosylase prevents the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits, halting the extension of the glycan chains.[2][11]
-
Inhibition of Cross-linking: The blockage of transpeptidase prevents the formation of peptide cross-links between adjacent glycan chains.[11]
The disruption of both processes compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[3][12]
Figure 2: Mechanism of action for Teicoplanin.
Experimental Protocols
The structural elucidation and analysis of teicoplanin components rely on advanced analytical techniques.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary method for separating the teicoplanin complex and identifying its individual components.[13]
-
Objective: To separate and identify Teicoplanin A2-1 through A2-5 and other minor components based on their hydrophobicity and mass-to-charge ratio.
-
Methodology:
-
Sample Preparation: A lyophilized powder of teicoplanin is dissolved in a suitable solvent. For biological samples like serum, a protein precipitation step (e.g., with acetonitrile) is performed, followed by centrifugation.[14]
-
Chromatographic Separation: The sample is injected into a reverse-phase HPLC system.
-
Column: A C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm) is commonly used.[15]
-
Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A might be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile.[13] The gradient is programmed to increase the proportion of the organic phase (B) over time, eluting the more non-polar components (like A2-5) later than the more polar ones.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[15]
-
-
Detection and Analysis:
-
UV Detection: The column effluent is monitored by a UV detector, often at a wavelength of 279 nm.[15]
-
Mass Spectrometry: The effluent is introduced into a mass spectrometer (e.g., Quadrupole/Time-of-Flight, Q/TOF). High-resolution mass data (MS and MS/MS) are collected to determine the precise molecular weight of each eluting peak, confirming its identity. Fragmentation patterns (MS/MS) are used to further verify the structure.[13]
-
-
Figure 3: Experimental workflow for Teicoplanin analysis.
The antibacterial potency of teicoplanin is quantified by determining its Minimum Inhibitory Concentration (MIC) against specific bacterial strains.
-
Objective: To find the lowest concentration of teicoplanin that visibly inhibits the growth of a target bacterium.
-
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: A stock solution of teicoplanin is serially diluted (usually two-fold) in a series of tubes or microplate wells containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each dilution is inoculated with the standardized bacterial suspension. A positive control (no antibiotic) and a negative control (no bacteria) are included.
-
Incubation: The microplate or tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of teicoplanin in which no visible turbidity (bacterial growth) is observed. Results are typically reported in µg/mL.
-
| Organism | MIC Range (µg/mL) | Reference |
| Clostridioides difficile | 0.06 - 0.5 | [1] |
| Staphylococcus aureus (MRSA) | ≤0.06 - ≥128 | [1] |
Table 3: Example MIC Susceptibility Data for Teicoplanin.
References
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. Teicoplanin - BioPharma Notes [biopharmanotes.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C89H99Cl2N9O33 | CID 17748673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of lipophilic teicoplanin pseudoaglycon derivatives as new anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Antibiotics - CAT N°: 20192 [bertin-bioreagent.com]
- 11. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 12. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Structure Analysis Strategy of Teicoplanin Components Based on High Performance Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. repositorio.unesp.br [repositorio.unesp.br]
The Genetic Architecture of Teicoplanin A2-5 Production in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a vital glycopeptide antibiotic effective against serious Gram-positive bacterial infections, is a complex secondary metabolite produced by the actinomycete Actinoplanes teichomyceticus. The intricate structure of teicoplanin, particularly its A2 complex comprising five major components (A2-1 to A2-5), arises from a sophisticated biosynthetic pathway encoded by a dedicated gene cluster. This technical guide provides an in-depth exploration of the genetic underpinnings of Teicoplanin A2-5 production. It delineates the organization of the biosynthetic gene cluster, the functions of key enzymes, the regulatory networks governing its expression, and the genetic basis for self-resistance in the producing organism. Furthermore, this guide summarizes quantitative data on teicoplanin production, details relevant experimental methodologies, and presents visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field of antibiotic discovery and development.
The Teicoplanin Biosynthetic Gene Cluster (tei BGC)
The genetic blueprint for teicoplanin biosynthesis is located within a large, contiguous region of the Actinoplanes teichomyceticus chromosome, referred to as the tei biosynthetic gene cluster (BGC). This cluster spans approximately 73-89 kilobase pairs (kb) and contains a multitude of open reading frames (ORFs) that orchestrate the assembly of the teicoplanin molecule.[1][2][3] Sequence analysis has revealed around 39 to 49 putative ORFs within this locus, which are involved in biosynthesis, regulation, export, and self-resistance.[1][2][3]
The core of the teicoplanin molecule is a heptapeptide backbone, which is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system.[4] This NRPS is encoded by a series of genes within the tei BGC. In addition to the NRPS, the cluster houses genes for a variety of tailoring enzymes that modify the heptapeptide core to generate the final, biologically active teicoplanin complex. These include:
-
Glycosyltransferases: Responsible for attaching sugar moieties to the heptapeptide aglycone.
-
Acyltransferase: Catalyzes the addition of the fatty acid side chain, a key feature of the teicoplanin A2 complex.
-
Halogenases: Incorporate chlorine atoms into specific amino acid residues of the backbone.
-
Cytochrome P450 monooxygenases: Catalyze the cross-linking of aromatic amino acid side chains to form the characteristic rigid, cup-shaped structure of glycopeptide antibiotics.
-
Enzymes for the synthesis of non-proteinogenic amino acids: The teicoplanin backbone is composed of unusual amino acids that are synthesized by dedicated enzymes encoded within the BGC.
Key Biosynthetic and Regulatory Genes
Several key genes within the tei BGC have been characterized, shedding light on their specific roles in teicoplanin production.
Biosynthetic Genes
The synthesis of the teicoplanin heptapeptide precursor is carried out by a non-ribosomal peptide synthetase (NRPS) system.[5] The tei cluster encodes the necessary NRPS modules, with each module responsible for the incorporation of a specific amino acid.
Following the synthesis of the heptapeptide backbone, a series of post-synthesis modifications occur, catalyzed by enzymes encoded within the tei cluster:
-
Glycosylation: Two key glycosyltransferases, encoded by orf1 and orf10**, have been identified.[1] These enzymes catalyze the transfer of N-acetyl-glucosamine to specific sites on the teicoplanin aglycone.[1]
-
Acylation: The product of orf11** has been identified as the key acyltransferase responsible for attaching the fatty acid side chain to the glucosamine moiety, a defining feature of the teicoplanin A2 complex.[1]
-
Halogenation: A single halogenase, the product of tcp21, is believed to be responsible for the chlorination of two aromatic residues in the teicoplanin backbone.[2]
-
Cyclization: Four cytochrome P450 enzymes (OxyA-C, E) are responsible for the oxidative cross-linking of the heptapeptide backbone, which is crucial for the antibiotic's activity.[4]
Regulatory Genes
The expression of the tei BGC is tightly controlled by a network of regulatory genes located within the cluster itself. Two key cluster-situated regulatory genes (CSRGs) are:
-
tei15 :** This gene encodes a Streptomyces antibiotic regulatory protein (SARP)-like transcriptional activator of the StrR family. Overexpression of tei15** leads to a significant increase in teicoplanin production.[6]
-
tei16 :** This gene encodes a LuxR-type transcriptional regulator. It is believed that Tei16* regulates the expression of Tei15*.[7]
The regulatory cascade appears to be initiated by Tei16, which in turn activates the expression of Tei15.[7] Tei15* then acts as the primary activator for the majority of the biosynthetic genes within the tei cluster.[7]
Resistance Genes
To avoid suicide, A. teichomyceticus possesses a self-resistance mechanism. The tei BGC contains homologues of the vanHAX genes, which are known to confer vancomycin resistance in enterococci.[8][9] These genes, organized in an operon, are constitutively expressed and direct the synthesis of modified peptidoglycan precursors that have a lower affinity for teicoplanin, thus protecting the producer organism.[9][10]
Quantitative Data on Teicoplanin Production
The production of teicoplanin, and specifically the composition of the A2 complex, can be significantly influenced by both genetic manipulation and fermentation conditions.
Table 1: Effect of Precursor Supplementation on Teicoplanin A2 Component Distribution
| Precursor Added | T-A2-1 (%) | T-A2-2 (%) | T-A2-3 (%) | T-A2-4 (%) | T-A2-5 (%) | Total T-A2 Yield (Relative to Control) | Reference |
| Control (TM1 Medium) | 7.3 | 73.4 | 10.5 | 2.0 | 6.8 | 100% | [8] |
| L-Valine (2 g/L) | 7.3 | 73.4 | 10.5 | 2.0 | 6.8 | Comparable | [8] |
| L-Isoleucine | - | - | - | Significantly Increased | - | Inhibited | [11] |
| L-Leucine | - | - | - | - | Significantly Increased | Inhibited | [11] |
| Methyl Linoleate | Significantly Increased | - | - | - | - | Inhibited | [11] |
| Methyl Oleate | - | - | Significantly Increased | - | - | Inhibited | [11] |
Note: '-' indicates that specific quantitative data was not provided in the cited source, but a qualitative effect was described.
Table 2: Teicoplanin Production in Different A. teichomyceticus Strains and Fermentation Conditions
| Strain | Fermentation Medium/Condition | Teicoplanin Titer (mg/L) | Reference |
| A. teichomyceticus ATCC 31121 (Wild-Type) | TE/20 Medium | 25 | [7] |
| A. teichomyceticus ATCC 31121 (Wild-Type) | Optimized TM1 Medium | 100 | [7] |
| A. teichomyceticus MSL 1510 (Mutant) | Optimized Production Medium | 1,500 | [1][12] |
| A. teichomyceticus ID9303 (Mutant) | Basal Medium | ~624 | [2] |
| A. teichomyceticus ID9303 (Mutant) | Basal Medium + 0.05% Proline | 3,120 | [2] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of the genetic basis of teicoplanin production.
Fermentation for Teicoplanin Production
Objective: To cultivate A. teichomyceticus for the production and subsequent analysis of teicoplanin.
Materials:
-
Actinoplanes teichomyceticus strain (e.g., ATCC 31121)
-
Seed medium (e.g., Bennett's agar)
-
Production medium (e.g., TM1 medium: 30 g/L malt extract, 10 g/L glucose, 15 g/L soybean meal, 5 g/L yeast extract)[7]
-
Shake flasks or bioreactor
-
Incubator shaker
Protocol:
-
Inoculum Preparation: Inoculate a loopful of A. teichomyceticus from a stock culture onto a petri dish containing seed medium. Incubate at 28-30°C for 7-10 days until sporulation is observed.
-
Seed Culture: Inoculate a shake flask containing liquid seed medium with spores from the plate. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days. For bioreactor cultivation, maintain parameters such as pH (around 7.0), temperature (28-30°C), and dissolved oxygen.[12]
-
Sampling and Analysis: Withdraw samples at regular intervals to monitor growth (e.g., dry cell weight) and teicoplanin production.
Quantification of Teicoplanin by HPLC
Objective: To separate and quantify the different components of the teicoplanin A2 complex.
Materials:
-
Fermentation broth sample
-
Methanol or other suitable solvent for extraction
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile and trifluoroacetic acid in water)
-
Teicoplanin standard
Protocol:
-
Sample Preparation: Centrifuge the fermentation broth to separate the mycelium. Extract the supernatant with a suitable organic solvent. Evaporate the solvent and redissolve the residue in the mobile phase.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Separation: Use a C18 column and a suitable gradient elution program to separate the teicoplanin components.
-
Detection: Monitor the elution profile at a specific wavelength (e.g., 277 nm).
-
Quantification: Identify and quantify the peaks corresponding to the teicoplanin A2 components by comparing their retention times and peak areas with those of a known standard.
Gene Knockout using CRISPR-Cas9 (Generalized Protocol for Actinomycetes)
Objective: To inactivate a target gene within the tei BGC to study its function.
Materials:
-
A. teichomyceticus strain
-
CRISPR-Cas9 vector for actinomycetes (containing Cas9 nuclease and a guide RNA expression cassette)
-
Homology arms (left and right) flanking the target gene
-
Protoplast transformation reagents (e.g., lysozyme, PEG)
-
Selective agar plates
Protocol:
-
Guide RNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest.
-
Vector Construction: Clone the gRNA into the CRISPR-Cas9 vector.
-
Donor DNA Construction: Amplify the left and right homology arms (approx. 1-2 kb each) flanking the target gene and clone them into a suitable vector or provide as linear DNA.
-
Protoplast Preparation: Grow A. teichomyceticus and treat with lysozyme to generate protoplasts.
-
Transformation: Transform the protoplasts with the CRISPR-Cas9 plasmid and the donor DNA using PEG-mediated transformation.
-
Selection and Screening: Plate the transformed protoplasts on selective media. Screen the resulting colonies by PCR to identify mutants where the target gene has been deleted through homologous recombination.
-
Verification: Confirm the gene knockout by Southern blotting or sequencing.
Heterologous Expression of Biosynthetic Genes (Generalized Protocol)
Objective: To express a gene from the tei BGC in a heterologous host (e.g., E. coli or a model actinomycete) to characterize the function of the encoded enzyme.
Materials:
-
Gene of interest from the tei BGC
-
Expression vector suitable for the chosen host (e.g., pET series for E. coli)
-
Competent cells of the heterologous host
-
Inducer (e.g., IPTG for E. coli)
-
Culture media
Protocol:
-
Gene Cloning: Amplify the target gene from A. teichomyceticus genomic DNA and clone it into the expression vector.
-
Transformation: Transform the expression construct into the competent host cells.
-
Expression: Grow the transformed cells to a suitable density and induce gene expression with the appropriate inducer.
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA if a His-tag was used).
-
Enzyme Assay: Perform an in vitro assay with the purified enzyme and its putative substrate to confirm its catalytic activity.
Visualizing Pathways and Workflows
Diagram 1: Simplified Teicoplanin Biosynthetic Pathway
Caption: Overview of the major steps in the biosynthesis of the Teicoplanin A2 complex.
Diagram 2: Regulatory Cascade for Teicoplanin Biosynthesis
Caption: Simplified regulatory cascade controlling the expression of the tei BGC.
Diagram 3: Experimental Workflow for Gene Function Analysis
Caption: A typical workflow for elucidating the function of a gene in the teicoplanin BGC.
Conclusion
The production of the Teicoplanin A2 complex by Actinoplanes teichomyceticus is a tightly regulated process orchestrated by a large and complex biosynthetic gene cluster. Understanding the genetic basis of this production is paramount for the rational design of strain improvement strategies and for the generation of novel teicoplanin analogues through biosynthetic engineering. This guide has provided a comprehensive overview of the current knowledge in this field, from the organization of the tei BGC to the functions of key genes and the regulatory circuits that control them. The presented quantitative data and experimental protocols offer a valuable resource for researchers aiming to further unravel the intricacies of teicoplanin biosynthesis or to harness its genetic potential for the development of new and improved glycopeptide antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The Impact of Heterologous Regulatory Genes from Lipodepsipeptide Biosynthetic Gene Clusters on the Production of Teicoplanin and A40926 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pure.rug.nl [pure.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthetic gene cluster of the glycopeptide antibiotic teicoplanin: characterization of two glycosyltransferases and the key acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Teicoplanin A2-5 Self-Association and Aggregation in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent for treating severe Gram-positive bacterial infections. Its clinical efficacy and formulation stability are intrinsically linked to its physicochemical behavior in aqueous solutions, particularly its propensity for self-association and aggregation. This technical guide provides an in-depth analysis of the self-association and aggregation of Teicoplanin A2-5, the major components of the teicoplanin complex. It synthesizes quantitative data from key experimental studies, details relevant experimental protocols, and presents visual representations of the underlying processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
Teicoplanin is a complex of several closely related lipoglycopeptide components, with the A2 series (A2-1 to A2-5) being the most abundant and clinically relevant. These components share a common heptapeptide core but differ in the acyl side chains attached to a glucosamine residue. This structural feature imparts amphiphilic properties to the molecule, driving its self-association in aqueous environments. Understanding the dynamics of this process is crucial for optimizing drug formulation, ensuring bioavailability, and predicting potential interactions in vivo. This guide will delve into the quantitative aspects, methodologies, and mechanistic models of this compound self-association and aggregation.
Quantitative Analysis of this compound Self-Association
The self-association of Teicoplanin A2 is a concentration-dependent phenomenon, leading to the formation of large, multi-meric structures. The following tables summarize the key quantitative data obtained from hydrodynamic studies.
Table 1: Concentration-Dependent Self-Association of Teicoplanin A2[1][2][3]
| Concentration (mg/mL) | Weight-Average Molar Mass (Mw,app) ( g/mol ) | Sedimentation Coefficient (s20,w) (S) | Aggregate Size (~mers) |
| 0 (extrapolated) | 1,900 ± 100 | ~0.7 (predicted for unimer) | 1 |
| > 1.0 | 35,400 ± 1,000 | ~4.65 | ~19 ± 1 |
Experimental Conditions: Phosphate chloride buffer (pH 6.8, I = 0.10 M), Temperature = 20°C (for sedimentation velocity) and 7°C (for sedimentation equilibrium).
Table 2: Hydrodynamic Properties of Teicoplanin A2 Monomers and Aggregates[2][3]
| Species | Molar Mass ( g/mol ) | Sedimentation Coefficient (s20,w) (S) | Intrinsic Viscosity [η] (mL/g) | Hydrodynamic Radius (rh) (nm) |
| Monomer (in 6M GuHCl) | 1,750 ± 350 | 1.17 ± 0.01 | - | - |
| ~19-mer Aggregate | 35,400 ± 1,000 | ~4.65 | 3.2 ± 0.1 | 3.2 (at 12.5 mg/mL) |
Experimental Conditions: Phosphate chloride buffer (pH 6.8, I = 0.10 M), Temperature = 20°C.
Table 3: Particle Size of Teicoplanin A2 Aggregates from Dynamic Light Scattering (DLS)[3]
| Concentration (mg/mL) | z-Average Hydrodynamic Radius (rz) (nm) |
| 0.125 | Smaller size distribution |
| 1.25 | Intermediate size distribution |
| 12.5 | ~3.2 |
Experimental Conditions: Phosphate chloride buffer (pH 6.8, I = 0.10 M), Temperature = 20.0°C.
Mechanistic Insights into Self-Association
The self-association of Teicoplanin A2 is thought to be a cooperative process, where monomeric units assemble into a larger, stable structure. The data suggests the formation of a micellar-like aggregate, with the hydrophobic acyl chains sequestered in the core and the hydrophilic glycopeptide portions exposed to the aqueous solvent. This model is consistent with the observed globular nature of the ~19-mer aggregate.[1]
Caption: A diagram illustrating the concentration-dependent self-association of this compound monomers into a globular, multi-meric aggregate.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound self-association. The following sections outline the protocols for key experimental techniques.
Analytical Ultracentrifugation (AUC)
AUC is a powerful technique for characterizing the hydrodynamic properties of macromolecules and their interactions in solution.
-
Objective: To determine the sedimentation coefficient distribution and identify the presence of different oligomeric species.
-
Instrumentation: Beckman Coulter Optima XL-I Analytical Ultracentrifuge.
-
Sample Preparation: Teicoplanin A2 is dissolved in phosphate-chloride buffered saline (pH ~6.8, I = 0.1 mol/L). A range of concentrations (e.g., 0-10 mg/mL) should be prepared.
-
Procedure:
-
Load 400 µL of the sample and reference buffer into 12 mm double-sector epoxy centerpieces.
-
Equilibrate the rotor and cells to 20.0°C.
-
Centrifuge the samples at a high speed (e.g., 50,000 rpm).
-
Acquire radial concentration profiles at regular intervals using absorbance optics (e.g., at 280 nm).
-
-
Data Analysis: The sedimentation coefficient distribution is calculated from the rate of movement of the solute boundary using software such as SEDFIT. This provides information on the size and shape of the sedimenting species.
-
Objective: To determine the weight-average molar mass of Teicoplanin A2 at different concentrations.
-
Instrumentation: Beckman Coulter Optima XL-I Analytical Ultracentrifuge.
-
Sample Preparation: Similar to sedimentation velocity.
-
Procedure:
-
Load 100 µL of the sample and reference buffer into 12 mm double-sector epoxy cells.
-
Centrifuge the samples at a lower speed (e.g., 45,000 rpm) for an extended period (~48 hours) at a controlled temperature (e.g., 7°C) to allow the system to reach equilibrium.
-
Acquire the final radial concentration distribution using absorbance optics.
-
-
Data Analysis: The equilibrium concentration gradient is used to determine the molar mass of the solute using software such as SEDFIT-MSTAR.
Caption: A flowchart outlining the key steps in studying this compound self-association using Analytical Ultracentrifugation.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles and molecules in solution.
-
Objective: To determine the hydrodynamic radius of Teicoplanin A2 aggregates at different concentrations.
-
Instrumentation: A DLS instrument such as a Malvern Zetasizer.
-
Sample Preparation: Teicoplanin A2 solutions are prepared in phosphate-chloride buffer (pH ~6.8, I = 0.1 mol/L) at various concentrations (e.g., 0.125, 1.25, and 12.5 mg/mL). The solutions should be filtered through a low-binding filter (e.g., 0.22 µm) to remove dust and other particulates.
-
Procedure:
-
Pre-equilibrate the instrument to the desired temperature (e.g., 20.0°C).
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for a few minutes.
-
Perform the measurement, collecting the scattered light intensity fluctuations over time.
-
-
Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the translational diffusion coefficient, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation. Software provided with the instrument is typically used for this analysis.
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to monitor aggregation by observing changes in light scattering.
-
Objective: To detect the onset and extent of this compound aggregation.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Sample Preparation: Prepare this compound solutions at various concentrations in the desired buffer.
-
Procedure:
-
Measure the absorbance spectrum of the this compound solutions over a wavelength range (e.g., 250-600 nm).
-
An increase in absorbance across the spectrum, particularly at higher wavelengths (e.g., >340 nm), which is not due to a specific chromophore, is indicative of light scattering by aggregates.
-
The aggregation process can be monitored over time by taking repeated spectral measurements.
-
-
Data Analysis: The change in absorbance at a non-absorbing wavelength (e.g., 400 nm) can be plotted against time or concentration to follow the kinetics of aggregation.
Fluorescence Spectroscopy
Fluorescence spectroscopy offers a sensitive method to probe changes in the local environment of fluorophores, which can be altered upon aggregation.
-
Objective: To monitor conformational changes and the formation of hydrophobic pockets during this compound aggregation.
-
Instrumentation: A spectrofluorometer.
-
Methodologies:
-
Intrinsic Fluorescence: Teicoplanin contains aromatic amino acid residues that fluoresce. Changes in the emission spectrum (e.g., a shift in the maximum emission wavelength or a change in intensity) upon aggregation can be monitored. The sample is typically excited at around 280 nm or 295 nm (to selectively excite tryptophan), and the emission spectrum is recorded.
-
Extrinsic Fluorescence: Dyes such as Thioflavin T (ThT) or 8-Anilinonaphthalene-1-sulfonic acid (ANS) can be used. These dyes exhibit enhanced fluorescence upon binding to amyloid-like structures (ThT) or exposed hydrophobic surfaces (ANS) that may form during aggregation. The sample is incubated with the dye, and the fluorescence emission is measured at the appropriate excitation and emission wavelengths for the specific dye.
-
-
Procedure:
-
Prepare this compound solutions at the desired concentrations.
-
For extrinsic fluorescence, add a small aliquot of the dye stock solution.
-
Measure the fluorescence emission spectrum or the intensity at a fixed wavelength over time.
-
-
Data Analysis: An increase in fluorescence intensity and/or a blue shift in the emission maximum can indicate aggregation.
Thermodynamic Considerations
While extensive hydrodynamic data is available, there is a notable absence of studies specifically investigating the thermodynamics of this compound self-association using techniques like Isothermal Titration Calorimetry (ITC). Such studies would be invaluable for determining the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy (ΔG) of the self-association process. This information would provide a deeper understanding of the driving forces behind aggregation, such as whether it is primarily driven by hydrophobic interactions (positive ΔS) or hydrogen bonding and van der Waals interactions (negative ΔH).
For context, thermodynamic analyses of teicoplanin's interaction with its biological targets, such as bacterial cell-wall peptide analogues, have been performed, revealing the contributions of different molecular groups to the binding process.[2] A similar approach applied to self-association would be highly beneficial.
Conclusion
The self-association and aggregation of this compound in aqueous solution are complex, concentration-dependent processes that culminate in the formation of a stable, globular ~19-mer aggregate. This behavior is primarily driven by the amphiphilic nature of the molecule. A thorough understanding of these phenomena, facilitated by the quantitative data and experimental protocols presented in this guide, is essential for the rational design of stable teicoplanin formulations and for predicting its behavior in a clinical setting. Future research focusing on the thermodynamics of self-association will further elucidate the fundamental forces governing this critical aspect of teicoplanin's physicochemical properties.
References
- 1. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic analysis of the interaction of the antibiotic teicoplanin and its aglycone with cell-wall peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Teicoplanin A2-5 in Human Plasma using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust and sensitive method for the quantification of Teicoplanin A2-5 in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several components, with the A2 group being the most prominent. Accurate quantification of specific components like A2-5 is crucial for pharmacokinetic and therapeutic drug monitoring studies. This method involves a straightforward protein precipitation step for sample preparation and offers excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] It is not a single entity but a complex of five major components (A2-1 through A2-5) and four minor ones.[1][2] These components share a common glycopeptide core but differ in the acyl side chains attached to the N-acyl-β-D-glucosamine moiety.[1][3] this compound is characterized by a 9-methyldecanoyl side chain.[4]
The relative proportions of these components can influence the overall efficacy and safety profile of the drug. Therefore, a specific and accurate analytical method for the quantification of individual components like this compound in biological matrices is essential for detailed pharmacokinetic assessments and to support therapeutic drug monitoring. This application note presents a validated HPLC-MS/MS method for the reliable determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Vancomycin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical Column: Hypersil Gold C8 or equivalent (e.g., Agilent Zorbax SB-C18, 4.6 x 50 mm, 2.7 µm)[5][6]
Chromatographic and Mass Spectrometric Conditions
A summary of the HPLC and MS/MS conditions is provided in the table below.
| Parameter | Condition |
| HPLC System | |
| Column | Hypersil Gold C8 (or equivalent C18 column)[5] |
| Mobile Phase A | 0.1% Formic acid in water[7] |
| Mobile Phase B | 0.1% Formic acid in a 5:1 (v/v) acetonitrile-water mixture[7] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 6 minutes[8] |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | This compound: m/z 947.4 -> 316.2 (example, specific values may need optimization) Vancomycin (IS): m/z 724.9 -> 144.1[9] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a water/acetonitrile (1:1, v/v) mixture.
-
Calibration Standards (CS) and Quality Controls (QC): Spike drug-free human plasma with the working standard solutions to obtain a series of calibration standards and at least three levels of quality control samples (low, medium, and high).
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, CS, or QC into the corresponding labeled tube.[7]
-
Add 35 µL of the internal standard working solution (e.g., 100 mg/L Vancomycin).[7]
-
Add 500 µL of acetonitrile to precipitate plasma proteins.[7][9]
-
Vortex the tubes for 1 minute to ensure thorough mixing.[7][9]
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial.[7][9]
-
Add 200 µL of Mobile Phase A to the vial and vortex briefly.[7][9]
-
The sample is now ready for injection into the HPLC-MS/MS system.
Results and Discussion
The developed HPLC-MS/MS method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.
| Validation Parameter | Result |
| Linearity Range | 1.56 - 100 mg/L[7][9] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.00 mg/L[7][9] |
| Intra-day Precision (%CV) | < 15%[8] |
| Inter-day Precision (%CV) | < 15%[8] |
| Accuracy (% Bias) | Within ±15%[8] |
| Recovery | > 85% |
The method demonstrated excellent specificity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard. The run time of approximately 6 minutes allows for high-throughput analysis of samples.
Visualization of Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for routine therapeutic drug monitoring and for conducting pharmacokinetic studies in a research or clinical setting.
References
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C89H99Cl2N9O33 | CID 17748673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. idcmjournal.org [idcmjournal.org]
- 8. academic.oup.com [academic.oup.com]
- 9. idcmjournal.org [idcmjournal.org]
Application Note: Simultaneous Analysis of Teicoplanin Components by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic crucial for treating severe Gram-positive bacterial infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA). It is a complex mixture of six main active components: A3-1, A2-1, A2-2, A2-3, A2-4, and A2-5.[1][2] The relative abundance of these components can influence the antibiotic's efficacy and safety profile. Therefore, a robust and sensitive analytical method for the simultaneous quantification of these components is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and quality control in drug manufacturing.
This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous analysis of the major Teicoplanin components in biological matrices. LC-MS/MS offers high sensitivity, selectivity, and accuracy, making it the gold standard for this type of analysis.[3][4]
Experimental Protocol
This protocol is a synthesis of established methodologies for the analysis of Teicoplanin components in plasma and environmental water samples.[3][5][6][7]
Materials and Reagents
-
Teicoplanin standard (containing all A2 and A3 components)
-
Internal Standard (IS) (e.g., Vancomycin, Polymyxin B, or Ristocetin)[6][8]
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3][4]
-
Human plasma (drug-free for calibration standards and quality controls)
Sample Preparation
2.1. Plasma Samples: Protein Precipitation [7]
-
To 100 µL of plasma sample, calibrator, or quality control, add 35 µL of internal standard solution.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 100 µL of the clear supernatant to a new vial.
-
Add 200 µL of the initial mobile phase solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the supernatant.
-
Vortex briefly and inject into the LC-MS/MS system.
2.2. Environmental Water Samples: Solid-Phase Extraction (SPE) [3]
-
Activate an HLB SPE cartridge with 1 mL of methanol followed by equilibration with 1 mL of water.
-
Load 1 L of the water sample (spiked with internal standard) onto the cartridge at a flow rate of 2-3 mL/min.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol, followed by 1 mL of 20% (v/v) methanol in water containing 0.5% formic acid.
-
Vortex the eluent and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
3.1. Liquid Chromatography (LC)
-
Column: A C18 or C8 analytical column is recommended for good separation. A common choice is a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) or an Agilent Zorbax SB-C18 (4.6 x 50 mm, 2.7 μm).[3][9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 35 - 40 °C
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the Teicoplanin components. An example gradient is as follows:[3]
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
3.2. Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive mode.
-
Multiple Reaction Monitoring (MRM): The precursor and product ions for each Teicoplanin component and the internal standard need to be optimized. The [M+2H]2+ ion is often found to have the best response for Teicoplanin components.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of Teicoplanin components. The data presented is a synthesis from multiple sources.[3][5][6][7][10]
Table 1: MRM Transitions for Teicoplanin Components
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| TA3-1 | 782.4 | 204.0 / 137.8 |
| TA2-1 | 939.9 | 316.2 / 298.1 |
| TA2-2,3 | 940.3 | 316.3 / 204.1 |
| TA2-4,5 | 947.7 | 330.1 / 203.9 |
Note: The specific m/z values may vary slightly depending on the instrument and calibration.[11]
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL[6][12] |
| Lower Limit of Detection (LLOD) | 0.33 µg/mL[6] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy/Recovery | 85 - 115%[3] |
Experimental Workflow and Diagrams
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of Teicoplanin components.
Caption: LC-MS/MS Experimental Workflow for Teicoplanin Analysis.
Caption: Relationship of Teicoplanin Components for Simultaneous Analysis.
Conclusion
The described LC-MS/MS protocol provides a reliable and sensitive method for the simultaneous quantification of the major Teicoplanin components. This detailed application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for various applications, including therapeutic drug monitoring and quality control. The high specificity and accuracy of LC-MS/MS ensure high-quality data for critical decision-making in clinical and pharmaceutical settings.
References
- 1. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idcmjournal.org [idcmjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Teicoplanin A2-5 against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] It is a complex of several compounds, with Teicoplanin A2 comprising five major components (A2-1 to A2-5).[4] The antibacterial action of Teicoplanin involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][3][4] Specifically, it binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall, which ultimately leads to cell lysis and death.[1][5] This document provides detailed protocols for assessing the in vitro antibacterial susceptibility of Teicoplanin A2-5 against MRSA, along with data presentation and visual workflows.
Data Presentation: Quantitative Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter interpretive criteria for Teicoplanin against S. aureus based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: CLSI Interpretive Criteria for Teicoplanin against Staphylococcus aureus [5][6][7]
| Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| MIC (µg/mL) | ≤ 8 | 16 | ≥ 32 |
| Disk Diffusion (30 µg disk) Zone Diameter (mm) | ≥ 14 | 11 - 13 | ≤ 10 |
Table 2: EUCAST Interpretive Criteria for Teicoplanin against Staphylococcus aureus
| Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| MIC (µg/mL) | ≤ 2 | - | > 2 |
Note: EUCAST does not recommend disk diffusion for determining Teicoplanin susceptibility in S. aureus due to unreliable results.[8]
Table 3: Example MIC Distribution for Teicoplanin against MRSA Isolates [5][6]
| Parameter | MIC Value (µg/mL) |
| MIC Range | 0.125 - 4 |
| MIC50 | 0.25 - 1 |
| MIC90 | 1 - 2 |
| Geometric Mean MIC | 0.40 - 0.89 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in liquid media.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Sterile 96-well microtiter plates
-
MRSA isolates and quality control (QC) strain (S. aureus ATCC® 29213™)[6]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)[5]
Procedure:
-
Preparation of Teicoplanin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL.
-
Preparation of Teicoplanin Dilutions: Perform serial two-fold dilutions of the Teicoplanin stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL in the microtiter plate wells.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the MRSA isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the appropriate Teicoplanin dilution to each well.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
Reading Results: The MIC is the lowest concentration of Teicoplanin that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Teicoplanin (30 µg) disks[5]
-
Mueller-Hinton Agar (MHA) plates[5]
-
MRSA isolates and QC strain (S. aureus ATCC® 43300™)[5]
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)[5]
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Teicoplanin Disk:
-
Aseptically apply a 30 µg Teicoplanin disk to the center of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.[5]
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria (see Table 1).[5]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for susceptibility testing.
References
- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 2. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medwin Publishers | In-Vitro Activity of Teicoplanin against Clinical MethicillinResistant Staphylococcus aureus Isolates [medwinpublishers.com]
- 8. ukneqasmicro.org.uk [ukneqasmicro.org.uk]
Application Notes and Protocols: Using Teicoplanin A2-5 in Cell Culture Models of Gram-Positive Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious infections caused by aerobic and anaerobic Gram-positive bacteria, including multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a complex mixture of several compounds, with the five major components being Teicoplanin A2-1 through A2-5.[3][4] Teicoplanin A2-5 is the most non-polar of these major components.[5][6] Like the related antibiotic vancomycin, Teicoplanin's primary mechanism of action is the inhibition of bacterial cell wall synthesis, making it a critical tool in combating Gram-positive pathogens.[7][8]
These application notes provide a comprehensive guide for utilizing this compound in in vitro cell culture models of Gram-positive infection. Included are summaries of its antibacterial activity, effects on host cells, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Mechanism of Action
Teicoplanin exerts its bactericidal effect by targeting and inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape in Gram-positive bacteria.[9] The mechanism involves the following key steps:
-
Binding to Peptidoglycan Precursors: Teicoplanin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors (Lipid II).[3][7][9]
-
Inhibition of Polymerization (Transglycosylation): This binding sterically hinders the transglycosylation enzymes (penicillin-binding proteins), preventing the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into the growing peptidoglycan chains.[9]
-
Inhibition of Cross-linking (Transpeptidation): By capping the D-Ala-D-Ala terminus, Teicoplanin also blocks the transpeptidation reaction, which is responsible for forming the peptide cross-links that give the cell wall its strength and rigidity.[7][9]
The disruption of these processes leads to the formation of a defective cell wall, increased susceptibility to osmotic lysis, and ultimately, bacterial cell death.[4][9]
Caption: Mechanism of Action of this compound.
Data Presentation
In Vitro Antibacterial Activity
This compound demonstrates potent activity against a broad range of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of in vitro efficacy.
| Bacterial Group | Organism Examples | MIC Range (µg/mL) | Reference(s) |
| Staphylococci | S. aureus (including MRSA), S. haemolyticus | 0.01 - 4 | [10][11][12] |
| Streptococci | S. pneumoniae, Viridans group streptococci | 0.01 - 2 | [10][11] |
| Enterococci | E. faecalis, E. faecium | 0.01 - 2 | [10][11] |
| Other Gram-Positives | Corynebacterium spp., Listeria spp., Anaerobic cocci | 0.25 - 2 | [10][11] |
Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of Teicoplanin against various Gram-positive bacteria.
Effects on Eukaryotic Host Cells
When using Teicoplanin in cell culture models, it is crucial to understand its potential effects on the host cells. Studies have shown that Teicoplanin can have a dual effect, inducing proliferation at lower concentrations and cytotoxicity at higher, often supra-therapeutic, concentrations.[13][14]
| Cell Line | Type | Concentration for Max. Proliferation (µg/mL) | Cytotoxic Threshold (µg/mL) | Reference(s) |
| CHO | Chinese Hamster Ovary | 1000 | > 2000 | [13][14] |
| MCF-7 | Human Breast Adenocarcinoma | 400 | > 6000 | [13][14] |
| Jurkat E6.1 | Human T lymphocyte | 200 | > 400 | [13][14] |
| hTERT-HPNE | Human Pancreatic Duct Epithelial | Not Reported | > 218 (Viability <50% at 437) | [15] |
Table 2: Effects of Teicoplanin on various eukaryotic cell lines after 24-72 hours of exposure.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against a Gram-positive bacterial strain, following CLSI guidelines.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water, sterile filtered)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture in log-phase growth
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
-
0.5 McFarland turbidity standard
Procedure:
-
Bacterial Inoculum Preparation: a. Pick several colonies of the test organism from a fresh agar plate. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Teicoplanin Serial Dilution: a. Add 100 µL of MHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1-11. This halves the antibiotic concentration to the final desired test range and brings the final bacterial concentration to 5 x 10⁵ CFU/mL. b. Add 100 µL of sterile MHB to well 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by reading the optical density (OD₆₀₀) on a plate reader.
Protocol 2: In Vitro Cell Culture Infection Model
This protocol provides a general workflow for studying the efficacy of this compound in a model where eukaryotic cells are infected with Gram-positive bacteria.
Caption: General workflow for a cell culture infection model.
Procedure:
-
Cell Seeding: Seed appropriate host cells (e.g., A549 lung epithelial cells, RAW 264.7 macrophages) into 24- or 96-well plates and culture until they form a confluent monolayer.
-
Infection: a. Prepare a log-phase culture of the Gram-positive bacteria (e.g., S. aureus). Wash the bacteria with sterile PBS and resuspend in antibiotic-free cell culture medium. b. Remove the culture medium from the host cells and infect with the bacterial suspension at a specific Multiplicity of Infection (MOI), e.g., 10:1 or 100:1 (bacteria:host cell). c. Incubate for 1-2 hours to allow for bacterial adhesion and/or invasion.
-
Antibiotic Treatment: a. Gently wash the cell monolayers three times with PBS to remove non-adherent bacteria. b. Add fresh culture medium containing serial dilutions of this compound. Include an "infected, untreated" control and an "uninfected" control. c. Incubate for the desired time period (e.g., 4, 8, or 24 hours).
-
Endpoint Analysis: a. Bacterial Viability: To quantify intracellular bacteria, lyse the host cells with a gentle detergent (e.g., 0.1% Triton X-100), serially dilute the lysate, and plate on appropriate agar to determine Colony Forming Units (CFU). b. Host Cell Viability: Assess host cell viability using the MTT assay (see Protocol 3). c. Host Cell Response: Collect culture supernatants to measure cytokine release (see Protocol 4) or lactate dehydrogenase (LDH) for cytotoxicity.
Protocol 3: Assessment of Host Cell Viability (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[13][16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01N HCl, or DMSO)
-
Cells treated as described in Protocol 2
-
Plate reader (570 nm)
Procedure:
-
MTT Addition: At the end of the experimental incubation, remove the culture medium and add fresh medium containing MTT solution (at a final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: a. Carefully remove the MTT-containing medium. b. Add 100 µL (for 96-well plates) of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker for 5-15 minutes until the crystals are fully dissolved.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the uninfected, untreated control cells.
Protocol 4: Quantification of Cytokine Production
This protocol provides a general outline for measuring cytokine levels (e.g., TNF-α, IL-6, IL-1β) in culture supernatants using ELISA, a common method for single-cytokine analysis.[17][18] Multiplex assays like Luminex can be used for simultaneous measurement of multiple cytokines.
Caption: Host cell response and Teicoplanin's point of intervention.
Materials:
-
Culture supernatants collected from the infection model (Protocol 2)
-
Commercially available ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Sample Preparation: Collect supernatants at the desired time points and centrifuge to pellet any cells or debris. Store at -80°C until use.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. A general workflow is as follows: a. A plate pre-coated with a capture antibody is prepared. b. Standards and samples (supernatants) are added to the wells and incubated. The cytokine binds to the capture antibody. c. The plate is washed, and a detection antibody (often biotinylated) is added, which binds to a different epitope on the cytokine. d. After another wash, an enzyme-linked conjugate (e.g., Streptavidin-HRP) is added. e. A final wash is performed, and a substrate solution is added, resulting in a color change proportional to the amount of bound cytokine. f. The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the cytokine standards.
References
- 1. A Review of Teicoplanin Used in the Prevention and Treatment of Serious Infections Caused by Gram-Positive Bacteria and Compared Its Effects with Some other Antibiotics – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. In Vitro and In Vivo Efficacies of Teicoplanin-Loaded Calcium Sulfate for Treatment of Chronic Methicillin-Resistant Staphylococcus aureus Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teicoplanin - BioPharma Notes [biopharmanotes.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Antibiotics - CAT N°: 20192 [bertin-bioreagent.com]
- 6. toku-e.com [toku-e.com]
- 7. Teicoplanin - Wikipedia [en.wikipedia.org]
- 8. Teicoplanin or vancomycin in the treatment of gram-positive infections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 10. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.innovareacademics.in [journals.innovareacademics.in]
- 12. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of teicoplanin on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of teicoplanin on cell number of cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. scispace.com [scispace.com]
- 17. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 18. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Teicoplanin A2-5 as a Chiral Selector in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Teicoplanin, a macrocyclic glycopeptide antibiotic, has emerged as a versatile and effective chiral selector for the separation of enantiomers in high-performance liquid chromatography (HPLC). Its complex structure, featuring a basket-like aglycone cavity, multiple stereogenic centers, and various functional groups (carboxyl, amino, hydroxyl, and sugar moieties), allows for a wide range of chiral recognition mechanisms. These include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation. Teicoplanin A2-5 is one of the five major components of the teicoplanin complex and contributes to the overall enantioselective properties of teicoplanin-based chiral stationary phases (CSPs). These CSPs can be operated in various modes, including reversed-phase, normal-phase, polar organic, and polar ionic modes, offering broad applicability for the resolution of diverse racemic compounds.
The removal of the sugar moieties to form the teicoplanin aglycone (TAG) has been shown to enhance enantioselectivity for certain classes of compounds, particularly amino acids.[1] This is attributed to the increased accessibility of the chiral binding sites within the aglycone basket.
This document provides detailed application notes and protocols for the use of this compound as a chiral selector, summarizing key performance data and outlining experimental methodologies.
Data Presentation
The following tables summarize the quantitative data for the enantiomeric separation of various analytes using teicoplanin-based chiral stationary phases.
Table 1: Enantiomeric Separation of Quinolones on a Teicoplanin-Based Column [2]
| Analyte | Mobile Phase Composition (MeOH:ACN:Water:TEA) | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| Quinolone 1 | 70:10:20:0.1% | 1.5 - 6.0 | 2.86 - 6.0 | 1.80 - 2.25 |
| Quinolone 2 | 60:30:10:0.1% | 1.5 - 6.0 | 2.86 - 6.0 | 1.80 - 2.25 |
| Quinolone 3 | 50:30:20:0.1% | 1.5 - 6.0 | 2.86 - 6.0 | 1.80 - 2.25 |
Table 2: Enantiomeric Separation of Pantoprazole on a Teicoplanin Aglycone (TAG) Column [3]
| Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Retention Time (t R) of 2nd Enantiomer (min) | Resolution (Rs) |
| 60% MeOH / 40% 20mM Ammonium Acetate | 0.6 | 10 | 8.26 | 1.91 |
| 70% MeOH / 30% 20mM Ammonium Acetate | 0.5 | 5 | 5.77 | 1.64 |
| 50% MeOH / 50% 20mM Ammonium Acetate | 0.6 | 10 | 9.25 | 1.97 |
Table 3: Separation of Timolol Maleate on an InfinityLab Poroshell 120 Chiral-T (Teicoplanin) Column [4]
| % Ammonium Formate in Methanol | Resolution (Rs) | Retention Time (t1) (min) | Retention Time (t2) (min) |
| 0.025 | 4.12 | 8.585 | 9.917 |
| 0.05 | 3.71 | 5.073 | 5.798 |
| 0.1 | 3.17 | 3.204 | 3.597 |
| 0.15 | 2.78 | 2.577 | 2.848 |
| 0.20 | 2.46 | 2.257 | 2.467 |
Experimental Protocols
Protocol 1: Chiral Separation of Quinolones
This protocol is based on the methodology described for the enantiomeric resolution of quinolones using a teicoplanin-based chiral stationary phase.[2]
1. Materials and Instrumentation:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
- Chiral Column: Chirobiotic T (150 x 4.6 mm, 5.0 µm).
- Analytes: Racemic quinolone standards.
- Solvents: HPLC grade methanol (MeOH), acetonitrile (ACN), and water.
- Additive: Triethylamine (TEA).
2. Chromatographic Conditions:
- Mobile Phases:
- A: Methanol:Acetonitrile:Water:Triethylamine (70:10:20:0.1, v/v/v/v)
- B: Methanol:Acetonitrile:Water:Triethylamine (60:30:10:0.1, v/v/v/v)
- C: Methanol:Acetonitrile:Water:Triethylamine (50:30:20:0.1, v/v/v/v)
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient.
- Detection: UV detection at the appropriate wavelength for the specific quinolone.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Prepare stock solutions of the racemic quinolone standards in a suitable solvent (e.g., methanol).
- Dilute the stock solutions with the mobile phase to the desired concentration.
4. Procedure:
- Equilibrate the Chirobiotic T column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared sample.
- Monitor the separation and record the chromatogram.
- Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for the enantiomers.
Protocol 2: Chiral Separation of Pantoprazole
This protocol is adapted from the method for the enantioseparation of pantoprazole using a teicoplanan aglycone-based CSP.[3]
1. Materials and Instrumentation:
- HPLC System: A standard HPLC system with a pump, autosampler, thermostatted column compartment, and UV detector.
- Chiral Column: Chirobiotic TAG (teicoplanin aglycone) stationary phase.
- Analyte: Racemic pantoprazole.
- Solvents: HPLC grade methanol and water.
- Buffer: Ammonium acetate.
2. Chromatographic Conditions:
- Mobile Phase: Methanol/20mM ammonium acetate (60:40 v/v).
- Flow Rate: 0.6 mL/min.
- Column Temperature: 10°C.
- Detection: UV detection at the appropriate wavelength for pantoprazole.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Prepare a stock solution of racemic pantoprazole in methanol.
- Dilute the stock solution with the mobile phase to the desired working concentration.
4. Procedure:
- Equilibrate the Chirobiotic TAG column with the mobile phase at the specified temperature and flow rate until a stable baseline is obtained.
- Inject the pantoprazole sample.
- Record the chromatogram and determine the retention times of the enantiomers.
- Calculate the resolution (Rs) of the enantiomeric pair.
Visualizations
Caption: Experimental workflow for chiral separation using a this compound column.
Caption: Factors influencing enantioselectivity on a this compound chiral stationary phase.
References
Application Notes and Protocols for Teicoplanin A2-5 Liposomal Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of Teicoplanin A2-5 into liposomes for drug delivery research. Teicoplanin, a glycopeptide antibiotic, is a mixture of several compounds, with this compound being one of the five major, structurally related components.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[2][3][4] Liposomal encapsulation of this compound offers a promising strategy to enhance its therapeutic index, improve drug targeting, and provide sustained release.[5]
Introduction to Liposomal this compound
Liposomes are versatile, self-assembled vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[5][6][7] Due to their biocompatibility and ability to modify drug biodistribution, liposomes are an attractive delivery system for antibiotics like Teicoplanin.[5] The amphiphilic nature of liposomes allows for the entrapment of water-soluble drugs, such as Teicoplanin, within the aqueous core.[8] This encapsulation can protect the drug from degradation, reduce potential side effects, and facilitate targeted delivery to infection sites.[5][9]
Key Physicochemical and Biological Properties
| Parameter | Value/Range | Reference |
| Particle Size | 61 - 300 nm | [10][11] |
| Encapsulation Efficiency | 34% - 81.8% | [10][12] |
| Zeta Potential | Approx. +7 mV (for niosomal gel) | [11] |
| In Vitro Drug Release | Sustained release over 36 days (for cubosomal gel) | [10] |
| Cellular Uptake | Efficiently concentrated by macrophages and neutrophils | [13][14] |
Experimental Protocols
Protocol for Liposome Preparation and this compound Loading (Thin-Film Hydration Method)
This protocol describes the preparation of this compound loaded liposomes using the widely adopted thin-film hydration technique.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Dicetyl phosphate (DCP) (optional, to improve loading of positively charged drugs)[15]
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DCP (a common molar ratio is 3:1:0.25) in a mixture of chloroform and methanol (e.g., 9:1 v/v) in a round-bottom flask.[15]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (for DSPC, this is ~55°C) to evaporate the organic solvents.
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and this compound Encapsulation:
-
Prepare a solution of this compound in PBS (pH 7.4) at the desired concentration.
-
Add the this compound solution to the flask containing the lipid film.
-
Hydrate the lipid film by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Sonication and Extrusion):
-
To obtain smaller, more uniform vesicles, sonicate the MLV suspension using a probe or bath sonicator.
-
For a more defined size distribution, subject the liposome suspension to extrusion.[7] Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification (Removal of Unencapsulated Drug):
-
Separate the liposome-encapsulated this compound from the unencapsulated drug by ultracentrifugation or dialysis.[11]
-
For ultracentrifugation, centrifuge the liposomal suspension at a high speed (e.g., >100,000 x g) and resuspend the pellet in fresh PBS. Repeat this washing step 2-3 times.
-
For dialysis, place the liposomal suspension in a dialysis bag with an appropriate molecular weight cut-off and dialyze against a large volume of PBS.
-
Protocol for Characterization of this compound Loaded Liposomes
3.2.1. Particle Size and Zeta Potential Analysis:
-
Dilute the liposomal formulation in PBS.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
3.2.2. Encapsulation Efficiency Determination:
-
Separate the unencapsulated this compound from the liposomes as described in the purification step.
-
Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or a suitable organic solvent.
-
Quantify the amount of this compound in the supernatant (unencapsulated) and in the disrupted liposomes (encapsulated) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol for In Vitro Drug Release Study
This protocol assesses the release of this compound from the liposomal formulation over time.
Materials:
-
This compound loaded liposomes
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Shaking incubator or magnetic stirrer
Procedure:
-
Place a known amount of the this compound loaded liposomal suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of PBS (the release medium).
-
Maintain the setup at 37°C with continuous, gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of this compound in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
Mechanism of Action of Teicoplanin
Caption: Mechanism of action of this compound.
Experimental Workflow for Liposome Preparation
Caption: Experimental workflow for preparing this compound liposomes.
Conclusion
The incorporation of this compound into liposomes presents a viable approach for developing advanced antibiotic therapies. The protocols outlined in these application notes provide a foundation for the formulation, characterization, and in vitro evaluation of liposomal this compound. Further studies should focus on optimizing the formulation to enhance encapsulation efficiency and control drug release, as well as conducting in vivo efficacy and safety assessments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Teicoplanin - BioPharma Notes [biopharmanotes.com]
- 3. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. mdpi.com [mdpi.com]
- 7. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Membrane Fusion‐Based Drug Delivery Liposomes Transiently Modify the Material Properties of Synthetic and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Formulation and Characterization of Teicoplanin Niosomal Gel for Healing Chronic Wounds Infected with Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient entrapment of amikacin and teicoplanin in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular uptake, and intracellular bactericidal activity of teicoplanin in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High teicoplanin uptake by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Solid-Phase Synthesis of Teicoplanin A2-5 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. The natural product is a complex of several related molecules, with the Teicoplanin A2 group (A2-1, A2-2, A2-3, A2-4, and A2-5) being the major active components. These analogs share a common heptapeptide core but differ in the structure of their N-acyl side chain. The solid-phase synthesis of Teicoplanin A2-5 analogs allows for the generation of novel derivatives with potentially improved pharmacological properties. This document provides detailed protocols for the solid-phase synthesis of the teicoplanin aglycone core and its subsequent acylation to yield the A2-5 analogs.
Quantitative Data Summary
| Compound | Description | Synthesis Method | Reported/Estimated Yield (%) | Reported/Estimated Purity (%) |
| Teicoplanin Heptapeptide Precursor | Linear peptide core | Fmoc-SPPS with DIC/Oxyma coupling | 43%[1] | 47% (at 214 nm)[1] |
| Teicoplanin A2-1 Analog | Acylated with (Z)-dec-4-enoyl group | Fmoc-SPPS and on-resin acylation | 30-40% (estimated) | >95% (after purification) |
| Teicoplanin A2-2 Analog | Acylated with 8-methylnonanoyl group | Fmoc-SPPS and on-resin acylation | 30-40% (estimated) | >95% (after purification) |
| Teicoplanin A2-3 Analog | Acylated with n-decanoyl group | Fmoc-SPPS and on-resin acylation | 30-40% (estimated) | >95% (after purification) |
| Teicoplanin A2-4 Analog | Acylated with 8-methyldecanoyl group | Fmoc-SPPS and on-resin acylation | 30-40% (estimated) | >95% (after purification) |
| This compound Analog | Acylated with 10-methyldecanoyl group | Fmoc-SPPS and on-resin acylation | 30-40% (estimated) | >95% (after purification) |
Note: The yield and purity for the heptapeptide precursor are based on published data for a closely related linear peptide.[1] The yields and purities for the final A2-1 to A2-5 analogs are estimates based on typical outcomes for multi-step solid-phase synthesis and subsequent purification, as specific comparative data for the solid-phase synthesis of all five analogs is not available in the reviewed literature.
Experimental Protocols
The following protocols are based on established Fmoc-based solid-phase peptide synthesis (SPPS) methodologies, optimized for peptides containing arylglycines, which are prevalent in the teicoplanin core.
General Materials and Methods
-
Resin: Rink Amide resin is a suitable choice for producing C-terminally amidated peptides.
-
Amino Acids: Fmoc-protected amino acids, including the non-standard arylglycines (4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg)), should be of high purity. Side chains of reactive amino acids should be appropriately protected with acid-labile groups (e.g., tBu for Tyr, Boc for Lys, Trt for His).
-
Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure® (Ethyl cyanohydroxyiminoacetate) are recommended for efficient coupling and suppression of epimerization.[1]
-
Deprotection Reagent: A solution of 20% piperidine in DMF is used for Fmoc group removal. For sequences containing arylglycines, a solution of 1% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF can be used in short, repeated cycles to minimize epimerization.[1]
-
Solvents: High-purity DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are required.
-
Cleavage Cocktail: A standard cleavage cocktail is Reagent K: 82.5% TFA (Trifluoroacetic acid), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used for the purification of the crude peptide.
Protocol 1: Solid-Phase Synthesis of the Teicoplanin Aglycone Core
This protocol describes the assembly of the linear heptapeptide core of teicoplanin on a solid support.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling Cycle (repeated for each amino acid):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For arylglycine residues, coupling can be performed at 50°C for 10 minutes to improve efficiency.[1]
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Peptide Elongation: Repeat the deprotection and coupling cycles for each amino acid in the teicoplanin sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Acylation with Fatty Acid Side Chains
This protocol describes the coupling of the specific fatty acid side chains to the N-terminus of the resin-bound teicoplanin heptapeptide.
-
Fatty Acid Activation:
-
In a separate vessel, dissolve the respective fatty acid (e.g., 8-methylnonanoic acid for the A2-2 analog) (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Acylation Reaction:
-
Add the activated fatty acid solution to the deprotected, resin-bound teicoplanin heptapeptide.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the reaction for completion using a suitable test (e.g., a chloranil test).
-
-
Washing:
-
Drain the acylation solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage from Resin and Purification
-
Peptide Cleavage:
-
Add the cleavage cocktail (Reagent K) to the dried, resin-bound peptide.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the pure peptide.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final Teicoplanin A2 analog as a white powder.
Visualizations
Experimental Workflow for Solid-Phase Synthesis of Teicoplanin A2 Analogs
References
Application Notes and Protocols: High-Throughput Screening for Novel Teicoplanin A2-5 Synergistic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors[1][2][3][4]. This binding prevents the transglycosylation and transpeptidation steps essential for peptidoglycan polymerization, ultimately leading to cell death[1][3]. However, the emergence of strains with reduced susceptibility to teicoplanin necessitates the exploration of combination therapies to enhance its efficacy and combat resistance.
High-throughput screening (HTS) offers a powerful platform for the rapid identification of compounds that act synergistically with Teicoplanin A2-5. This document provides detailed application notes and protocols for conducting HTS campaigns to discover novel synergistic partners for this compound.
Data Presentation: Teicoplanin Synergistic Combinations
The following tables summarize quantitative data from various studies on the synergistic effects of Teicoplanin in combination with other antimicrobial agents against Gram-positive bacteria, particularly MRSA. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 indicates synergy.
Table 1: Synergistic Activity of Teicoplanin with β-Lactam Antibiotics against MRSA
| Combination Agent | Target Organism | Average FIC Index | Interpretation |
| Imipenem | MRSA | 0.113 | Synergy |
| Panipenem | MRSA | 0.124 - 0.1259 | Synergy |
| Meropenem | MRSA | 0.163 | Synergy |
| Flomoxef | MRSA | 0.230 | Synergy |
| Sulbactam/Ampicillin | MRSA | 0.264 | Synergy |
| Cefoselis | MRSA | 0.388 | Synergy/Additive |
| Cefmetazole | MRSA | 0.1995 | Synergy |
Data compiled from studies demonstrating the synergistic effect of teicoplanin with various beta-lactam antibiotics against MRSA strains.
Table 2: Synergistic Activity of Teicoplanin with Other Antibiotic Classes
| Combination Agent | Target Organism | Average FIC Index | Interpretation |
| Arbekacin | MRSA | Variable (Synergy to Antagonism) | Inconsistent |
| Minocycline | MRSA | Variable (Synergy to Antagonism) | Inconsistent |
| Fosfomycin | MRSA | ~0.5 | Synergy/Additive |
| Colistin | Acinetobacter spp. | Synergistic | Synergy |
| Tigecycline | M. abscessus | 0.22 - 0.42 | Synergy |
This table presents the outcomes of combining teicoplanin with various other classes of antibiotics, indicating that synergy is not limited to β-lactams.
Experimental Protocols
High-Throughput Checkerboard Synergy Assay
This protocol outlines a method for screening a compound library for synergistic interactions with this compound using an automated liquid handling system.
Materials:
-
This compound stock solution
-
Compound library (e.g., FDA-approved drugs, natural products) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain of interest (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
384-well microplates
-
Automated liquid handling robot (e.g., Agilent Bravo, Tecan Freedom EVO)[5][6]
-
Plate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Plate Preparation using Automated Liquid Handler:
-
Program the liquid handling robot to perform serial dilutions of both this compound and the library compounds in the 384-well plates.
-
This compound is serially diluted along the y-axis of the plate.
-
Each library compound is serially diluted along the x-axis of a designated section of the plate.
-
Include wells with this compound only, library compound only, and no drug (growth control).
-
-
Inoculation:
-
Dispense the prepared bacterial inoculum into all wells of the 384-well plates using the automated liquid handler.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Data Acquisition:
-
Measure the optical density (OD600) of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination. The FIC index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 4: Additive/Indifference
-
FIC > 4: Antagonism
-
-
Time-Kill Curve Assay for Synergy Confirmation
This assay confirms the synergistic interactions identified in the high-throughput screen by measuring the rate of bacterial killing over time.
Materials:
-
This compound
-
Synergistic compound identified from the HTS
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension in the mid-logarithmic growth phase (approximately 10^6 CFU/mL) in CAMHB.
-
-
Assay Setup:
-
Prepare culture tubes with the following conditions (in CAMHB):
-
No drug (growth control)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Synergistic compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
This compound and the synergistic compound in combination (at the same sub-inhibitory concentrations)
-
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
-
Sampling and Viable Cell Counting:
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Visualizations
Caption: High-throughput screening workflow for identifying Teicoplanin synergistic compounds.
Caption: Mechanism of synergy between Teicoplanin and β-lactam antibiotics.
References
- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 2. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. New Liquid Handling Systems: Automating Tasks to Optimize Lab Workflows [labx.com]
Troubleshooting & Optimization
Improving Teicoplanin A2-5 solubility in aqueous buffers for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Teicoplanin A2-5 in aqueous buffers for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
Teicoplanin is a glycopeptide antibiotic complex produced by Actinoplanes teichomyceticus. This complex is a mixture of several components, with the five major ones being Teicoplanin A2-1 through A2-5.[1] this compound is the most non-polar of these major components due to its fatty acid side chain.[2] This lipophilic nature contributes to its low aqueous solubility and its tendency to self-aggregate in solution, which can pose significant challenges for preparing consistent and effective solutions for bioassays.[3]
Q2: What is the expected solubility of Teicoplanin in common laboratory solvents and buffers?
The reported solubility of Teicoplanin can vary between sources, likely due to differences in the specific component mixture (e.g., this compound vs. Teicoplanin complex) and experimental conditions. It is soluble in several organic solvents, which are often used to prepare concentrated stock solutions.[4][5][6][7] Its solubility in aqueous buffers is considerably lower. A summary of reported solubility data is presented in the table below.
Q3: How does pH affect the solubility and stability of Teicoplanin?
While specific pH-solubility profiles for this compound are not extensively documented, the stability of related glycopeptide antibiotics is known to be pH-dependent. For instance, vancomycin is most soluble and stable in acidic conditions (pH 3-5) and is unstable in alkaline solutions.[8] It is advisable to empirically determine the optimal pH for your specific assay, starting with buffers in the neutral to slightly acidic range. A study on Teicoplanin infusions noted a decrease in pH over time in a dextrose solution, but the compound remained chemically stable for up to 6 days at 4°C.[9]
Q4: I've observed precipitation or cloudiness after diluting my DMSO stock of this compound into an aqueous buffer. What is happening?
This is a common issue known as precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The organic solvent disperses, and the compound crashes out of the solution. Additionally, Teicoplanin has a known tendency to self-associate and form aggregates or micelles in aqueous solutions, especially at concentrations above 0.5-1.0 mg/mL.[1] This aggregation can also present as cloudiness or precipitation.
Q5: How long can I store this compound solutions?
For maximum reproducibility, it is highly recommended to prepare fresh aqueous solutions of Teicoplanin for each experiment. Some sources advise against storing aqueous solutions for more than one day.[10] If storage is necessary, a solution of Teicoplanin in 5% dextrose has been shown to be chemically stable for up to 6 days when stored at 4°C.[9] For long-term storage, stock solutions prepared in anhydrous DMSO can be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][11]
Data Presentation
Table 1: Reported Solubility of Teicoplanin
| Solvent/Buffer | Component | Reported Solubility | Reference(s) |
| Water | Teicoplanin | 10 mg/mL | [6] |
| Water | Teicoplanin | 342 mg/mL | [12] |
| Water | Teicoplanin Complex | Good water solubility/Soluble | [4][11] |
| PBS (pH 7.2) | Teicoplanin Complex | ~0.25 mg/mL | [10] |
| DMSO | Teicoplanin Complex | ~0.15 mg/mL | [10] |
| DMSO | Teicoplanin / this compound | Soluble | [2][4][5][6][7] |
| Ethanol | Teicoplanin / this compound | Soluble | [2][4][5][6][7] |
| Methanol | Teicoplanin / this compound | Soluble | [2][4][5][6][7] |
| DMF | Teicoplanin / this compound | Soluble | [2][4][5][6] |
Note: The significant variation in reported aqueous solubility highlights the challenges in dissolving this compound. Researchers should consider the provided values as guidelines and may need to perform empirical tests for their specific experimental conditions.
Troubleshooting Guides
Issue 1: this compound powder does not dissolve in aqueous buffer.
-
Cause: Direct dissolution of the lipophilic this compound powder in aqueous buffers is often difficult due to its poor solubility. At concentrations above 0.5 mg/mL, the compound tends to aggregate.[1]
-
Solution Workflow:
Caption: Workflow for dissolving this compound powder.
Issue 2: A freshly prepared this compound solution appears cloudy or forms a precipitate.
-
Cause: This is likely due to either precipitation upon dilution from an organic stock solution or self-aggregation of this compound molecules in the aqueous environment.[1]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most common cause is exceeding the solubility limit. Teicoplanin self-associates at concentrations above 0.5-1.0 mg/mL.[1] Try preparing a more dilute solution.
-
Modify Dilution Method: When diluting from a DMSO stock, add the stock solution drop-wise to the vigorously vortexing aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Incorporate a Surfactant (Assay Permitting): A low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in the final buffer can help maintain solubility and prevent aggregation. The compatibility and concentration of the surfactant must be validated for your specific bioassay.
-
Adjust pH: Experiment with slightly adjusting the pH of your final buffer. For some glycopeptides, a more acidic pH can improve solubility.[8]
-
Use a Chaotropic Agent: For biophysical studies where the monomeric form is required, the use of a chaotropic agent like 6 M Guanidine HCl can prevent self-association.[1] Note that this is not suitable for most cell-based bioassays.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions for Bioassays
This protocol describes a general method for preparing a concentrated stock solution in DMSO and subsequently diluting it into an aqueous buffer for use in bioassays such as Minimum Inhibitory Concentration (MIC) testing.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or broth (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB), Phosphate-Buffered Saline (PBS))[13][14]
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparing the Concentrated Stock Solution (e.g., 10 mg/mL): a. Equilibrate the vial of this compound powder to room temperature before opening to minimize moisture condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of powder, add 1 mL of DMSO). d. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[15] e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid multiple freeze-thaw cycles. Store at -20°C for several months.[5]
-
Preparing the Aqueous Working Solution (Serial Dilution for MIC Assay): a. Thaw one aliquot of the concentrated DMSO stock solution. b. Prepare your series of dilution tubes containing the aqueous buffer or broth. c. To minimize precipitation, perform an intermediate dilution step. For example, dilute the 10 mg/mL DMSO stock 1:10 in the final aqueous buffer to get a 1 mg/mL solution. Add the DMSO stock slowly while vortexing the buffer. d. Use this 1 mg/mL solution to perform serial dilutions in your assay buffer or broth to achieve the final desired concentrations for the bioassay (e.g., ranging from 0.06 to 32 µg/mL).[13] e. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, including the vehicle control, as DMSO can have independent biological effects. [10]
Mandatory Visualization
Mechanism of Action
Teicoplanin functions by directly interfering with the synthesis of the bacterial cell wall. It does not modulate a signaling pathway but rather acts as a physical inhibitor of a critical enzymatic process.
Caption: Mechanism of action of this compound.
References
- 1. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. glpbio.com [glpbio.com]
- 6. Teicoplanin - LKT Labs [lktlabs.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the stability of teicoplanin in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mybiosource.com [mybiosource.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Underestimation of Vancomycin and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Teicoplanin A2-5 degradation pathways and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability of Teicoplanin A2-5 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound, a component of the Teicoplanin complex, are hydrolysis and oxidation.[1][2] Under acidic conditions, hydrolytic degradation can occur, leading to the sequential removal of its sugar moieties to form pseudoaglycones and ultimately the aglycone core.[3] This process can also lead to the formation of triphenyl ether, diphenyl ether, and diphenyl moieties from the aromatic amino acid residues in the peptide backbone.[2] Additionally, irradiation can induce dechlorination, another degradation pathway.[4]
Q2: What is the expected stability of this compound in common intravenous solutions?
A2: Teicoplanin solutions have demonstrated stability for up to 6 days when stored at 4°C in 5% dextrose injections contained in polyvinyl chloride bags.[5][6] However, a slight yellowing of the solution and a decrease in pH may be observed over this period, though these changes do not significantly affect the chromatographic parameters of the main components.[5][6] In parenteral nutrition solutions, Teicoplanin concentrations have been shown to remain stable for up to 168 hours under various storage conditions, including room temperature and refrigeration.[7]
Q3: How does temperature affect the stability of this compound?
A3: Temperature significantly impacts the stability of Teicoplanin. While stable for extended periods under refrigeration (4°C), its degradation rate increases with rising temperatures. For instance, in a dialysis solution, a 10% loss of activity was observed after 25 days at 20°C and after only 7 days at 37°C. Therefore, for prolonged storage, refrigeration is crucial to maintain the integrity of this compound.
Q4: What is the influence of pH on the stability of this compound in solution?
A4: The pH of the solution is a critical factor for the stability of glycopeptide antibiotics like Teicoplanin. Acid-catalyzed hydrolysis is a known degradation pathway.[3] The reconstituted solution of the commercial product typically has a pH between 7.2 and 7.8.[8] Significant deviations from this range, particularly towards acidic conditions, can accelerate degradation.
Q5: Are there any known incompatibilities of Teicoplanin with other drugs or solutions?
A5: Yes, Teicoplanin solutions are incompatible when directly mixed with aminoglycosides and should not be combined before injection. If combination therapy is required, they must be administered separately.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low potency or concentration of this compound in my sample. | 1. Improper storage: Exposure to elevated temperatures or prolonged storage at room temperature. 2. pH instability: The solution pH may have shifted to a more acidic range. 3. Photodegradation: Exposure to light, especially UV, can cause degradation. 4. Incompatibility: Mixing with incompatible drugs (e.g., aminoglycosides). | 1. Verify storage conditions: Ensure samples are consistently stored at 4°C for short-term and frozen for long-term storage. 2. Monitor pH: Regularly check the pH of your solutions and use appropriate buffers if necessary. 3. Protect from light: Store solutions in amber vials or protect from direct light exposure. 4. Review co-administered drugs: Ensure no incompatible substances are mixed with the Teicoplanin solution. |
| Appearance of unknown peaks in my chromatogram during stability testing. | 1. Degradation products: These could be hydrolysis products (pseudoaglycones, aglycone) or oxidation products. 2. Contamination: Impurities from solvents, vials, or other equipment. | 1. Characterize degradation products: Use mass spectrometry (MS) to identify the mass of the unknown peaks and compare them with known degradation products of Teicoplanin. 2. Perform forced degradation studies: Subject a reference standard of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and confirm their retention times. 3. Run blanks: Analyze blank samples (solvent and matrix without the drug) to rule out contamination. |
| Variability in stability results between batches. | 1. Inconsistent experimental conditions: Minor variations in temperature, pH, or light exposure. 2. Differences in initial sample quality. | 1. Standardize protocols: Ensure all experimental parameters are tightly controlled and documented for each batch. 2. Characterize starting material: Perform initial analysis on each new batch of this compound to confirm its purity and identity before initiating stability studies. |
Data Presentation
Table 1: Stability of Teicoplanin in 5% Dextrose Injection at 4°C
| Time (Days) | Remaining Potency (%) of Major Components |
| 0 | 100 |
| 6 | ≥ 90 |
Data summarized from studies on the stability of the Teicoplanin complex.[5][6]
Table 2: Effect of Temperature on Teicoplanin Stability in Dialysis Fluid
| Storage Temperature (°C) | Time to 10% Loss of Activity |
| 4 | > 42 days |
| 20 | 25 days |
| 37 | 7 days |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Optimization will be required based on the specific instrumentation and column used.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer) is often effective. An isocratic mobile phase of acetonitrile and methanol (50:50, v/v) has also been reported.[9][10]
-
Detection: UV detection at 279 nm.[9]
-
Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase or an appropriate diluent. For plasma or serum samples, protein precipitation with acetonitrile is a common sample preparation step.[11]
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is stability-indicating.
Protocol 2: Forced Degradation Studies for this compound
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[12][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Take samples at various time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in a controlled oven. Take samples at various time points. For solid-state thermal degradation, expose the powdered drug to the same conditions.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. V. Aromatic constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the stability of teicoplanin in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability and compatibility of teicoplanin in parenteral nutrition solutions used in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. iomcworld.org [iomcworld.org]
- 11. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. scispace.com [scispace.com]
Optimizing Teicoplanin A2-5 concentration for effective bacterial growth inhibition
Welcome to the Technical Support Center for optimizing Teicoplanin A2-5 concentration for effective bacterial growth inhibition. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is Teicoplanin and the A2-5 component?
Teicoplanin is a glycopeptide antibiotic that is a mixture of several compounds.[1] The five major components are designated as Teicoplanin A2-1, A2-2, A2-3, A2-4, and A2-5.[1] These components share a common core structure but differ in the fatty acid side chains attached.[2] This structural difference can lead to variations in their biological activity and pharmacokinetic properties.[3] While often used as a complex, research into the specific activity of each component, such as A2-5, is crucial for understanding its precise contribution to the overall antibacterial effect.
Q2: What is the mechanism of action of Teicoplanin?
Teicoplanin inhibits the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan polymerization, which are essential for forming the bacterial cell wall. The disruption of the cell wall integrity ultimately leads to bacterial cell death.
Q3: Which bacteria are susceptible to Teicoplanin?
Teicoplanin is primarily active against Gram-positive bacteria.[4] This includes clinically significant pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pneumoniae, Enterococcus species, Corynebacterium species, and anaerobic Gram-positive bacteria.[4] It is not effective against Gram-negative bacteria as its large molecular size prevents it from penetrating their outer membrane.[4]
Q4: What is the Minimum Inhibitory Concentration (MIC) and why is it important?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] Determining the MIC is a fundamental in vitro method to quantify the susceptibility of a specific bacterial strain to an antibiotic like this compound.[5][6] It is a critical parameter for assessing the potential efficacy of the compound and for guiding the selection of appropriate concentrations for further studies, such as time-kill assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well. | 1. Inoculum viability issue.2. Contamination of the growth medium.3. Incorrect incubation conditions. | 1. Use a fresh, actively growing bacterial culture for the inoculum.2. Use pre-tested, sterile growth medium.3. Verify incubator temperature, CO2 levels (if required), and humidity. |
| Inconsistent MIC values across replicate experiments. | 1. Inaccurate serial dilutions of this compound.2. Variation in inoculum density.3. Subjective interpretation of "visible growth." | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step.2. Standardize the inoculum to a 0.5 McFarland standard.3. Use a spectrophotometer to read the optical density (OD) for a more objective endpoint determination. |
| Unexpectedly high MIC values. | 1. Bacterial strain may have inherent or acquired resistance.2. Inactivation of this compound by components in the media.3. High protein binding of Teicoplanin in the presence of serum in the media. | 1. Verify the identity and expected susceptibility profile of the bacterial strain.2. Test in a different recommended medium (e.g., Cation-Adjusted Mueller-Hinton Broth).3. Be aware that high serum concentrations in the medium can reduce the effective concentration of Teicoplanin.[7] |
| Contamination in some wells of the microtiter plate. | 1. Non-sterile technique during plate preparation.2. Contaminated this compound stock solution or medium. | 1. Adhere to strict aseptic techniques throughout the experimental setup.2. Filter-sterilize the this compound stock solution and use sterile medium. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Sterile diluents (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Prepare this compound Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row should contain only broth and the bacterial inoculum to serve as a positive growth control.
-
The twelfth well should contain only broth to serve as a sterility control.
-
-
Inoculate the Plate:
-
Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control) to achieve the final desired inoculum concentration.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density (OD) of the wells with a microplate reader.
-
Data Presentation
Table 1: Example MIC Ranges of Teicoplanin Complex against Various Gram-Positive Bacteria
| Bacterial Species | Teicoplanin MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.38 - 2.00[8] |
| Staphylococcus epidermidis | MIC₅₀: 1.0, MIC₉₀: 4.0[9] |
| Streptococcus pneumoniae | 0.01 - 1[4] |
| Enterococcus species | 0.01 - 1[4] |
| Corynebacterium species | 0.25 - 2[4] |
| Listeria monocytogenes | 0.25 - 2[4] |
Note: These values are for the Teicoplanin complex and may vary for the isolated A2-5 component. Researchers should determine the specific MIC for their experimental conditions.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. RIDACOM â Comprehensive Bioscience Supplier - MIC Teicoplanin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 6. bioconnections.co.uk [bioconnections.co.uk]
- 7. Activities of vancomycin and teicoplanin against penicillin-resistant pneumococci in vitro and in vivo and correlation to pharmacokinetic parameters in the mouse peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Teicoplanin A2-5 HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Teicoplanin A2-5. The content is structured in a question-and-answer format to directly address specific experimental problems.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in my this compound analysis?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1] This distortion is problematic because it can significantly compromise the quality of your analysis by causing lower resolution between adjacent peaks, reduced sensitivity, and poor precision in peak integration and quantification.[2][3] For a complex mixture like Teicoplanin, where multiple closely related components (A2-1 through A2-5) are present, symmetrical peaks are crucial for accurate measurement.[4][5]
Q2: What is an acceptable USP Tailing Factor (Tf) for my peaks?
The USP tailing factor (also known as the asymmetry factor, As) is a quantitative measure of peak symmetry. A perfectly symmetrical, or Gaussian, peak has a tailing factor of 1.0. While a value greater than 1.0 indicates tailing, a tailing factor of less than 1.5, or in some cases less than 2.0, is often considered acceptable for many assays.[6] However, for high-resolution separations and accurate quantification, aiming for a tailing factor as close to 1.0 as possible (ideally below 1.2) is recommended.
Q3: What are the most common causes of peak tailing for a complex glycopeptide like this compound?
The primary cause of peak tailing, especially for basic or amine-containing compounds like Teicoplanin, is the presence of more than one retention mechanism during the separation.[6] The most common issue in reversed-phase HPLC is a secondary ionic interaction between protonated basic functional groups on the Teicoplanin molecule and ionized residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][6][7][8][9][10] These unwanted interactions delay the elution of a portion of the analyte molecules, resulting in a "tail."
Q4: Can my HPLC system itself cause peak tailing?
Yes, issues external to the column, known as "extra-column effects," can contribute to peak tailing. These problems are typically related to dead volume within the HPLC system, which causes the analyte band to broaden after it has been separated on the column.[9] Common sources include using tubing with an unnecessarily large internal diameter, long tubing lengths between the column and detector, or improperly installed fittings that create small voids in the flow path.[8][9][11]
Section 2: Systematic Troubleshooting Guides
This section provides a systematic, question-based approach to identifying and resolving the root cause of peak tailing in your this compound analysis.
Issue 1: Mobile Phase and Sample Preparation
Question: My this compound peak is tailing. Could my mobile phase pH or buffer be the problem?
This is one of the most critical and common areas to investigate. The pH and buffering capacity of your mobile phase directly control the ionization state of both your analyte and the stationary phase.
Answer & Solution:
Secondary interactions with acidic silanol groups are a frequent cause of peak tailing for basic compounds.[2] These interactions can be minimized by adjusting the mobile phase pH to suppress the ionization of the silanol groups.[6]
-
Operate at Low pH: By lowering the mobile phase pH to between 2.5 and 3.5, the residual silanol groups on the silica packing (which have a pKa of ~3.5) become fully protonated (Si-OH) and are therefore less available to interact with the positively charged amine groups on the Teicoplanin molecule.[2][6][7]
-
Ensure Adequate Buffering: A buffer is essential to maintain a stable pH across the column. Insufficient buffer strength can lead to localized pH shifts and inconsistent interactions, causing peak tailing.[7][12]
-
Use Additives (If Necessary): Historically, a "sacrificial base" like triethylamine (TEA) was added to the mobile phase to preferentially interact with active silanols.[7][12] However, with modern high-purity columns, this is often unnecessary and can complicate mobile phase preparation.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses silanol ionization, minimizing secondary interactions.[6][7] |
| Buffer Type | Phosphate, Formate | Common buffers providing good capacity in the recommended pH range. |
| Buffer Concentration | 20 - 50 mM | Ensures stable pH across the column to prevent peak shape distortion.[7][12] |
Issue 2: Column Health and Selection
Question: How do I know if my column is the source of the tailing, and what can I do about it?
The analytical column is the heart of the separation, and its condition and type are paramount for achieving good peak shape.
Answer & Solution:
Column-related problems can be chemical (e.g., choice of stationary phase) or physical (e.g., contamination or voids).
-
Choose a High-Purity, End-Capped Column: Modern HPLC columns are often made with high-purity (Type B) silica that has fewer acidic silanol groups and metal contaminants. Furthermore, "end-capping" is a process that chemically derivatizes most of the remaining silanols, making them inert.[1][7][13] Using a fully end-capped C18 or similar column is highly recommended for analyzing basic compounds like Teicoplanin.
-
Check for Contamination: Strongly retained sample components or precipitated buffer salts can accumulate at the column inlet, blocking the frit or contaminating the packing material.[9][14][15] This disrupts the flow path and can cause tailing for all peaks in the chromatogram. A dedicated column washing procedure can often resolve this.
-
Inspect for Voids: A physical gap or "void" at the head of the column packing bed can cause significant peak broadening and tailing.[2] This can be caused by pressure shocks or dissolution of the silica bed under high pH conditions. If a void is suspected, the column usually needs to be replaced.[2] Using a guard column can help protect the analytical column and extend its life.
Issue 3: Method and Injection Parameters
Question: I'm using the right column and mobile phase, but the tailing persists. Could my sample load or solvent be the issue?
Yes, how you prepare and inject your sample can significantly impact peak shape.
Answer & Solution:
-
Avoid Mass Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to a right-triangle-shaped peak.[2][9] If you suspect overload, try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, overload was likely the cause.[2][13]
-
Match Your Sample Solvent: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible, or ideally, weaker (i.e., more aqueous in reversed-phase).[14] Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile) will cause the analyte band to spread prematurely at the column inlet, resulting in distorted peaks.[2][9]
| Column I.D. (mm) | Typical Mass Load Limit (µg) |
| 4.6 | 1 - 100 |
| 3.0 | 0.5 - 50 |
| 2.1 | 0.1 - 20 |
Table 1: General guidelines for analytical column mass loading capacity.
Section 3: Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation for Symmetrical Peaks
This protocol outlines the steps for preparing a mobile phase designed to minimize peak tailing for this compound.
-
Prepare Aqueous Buffer:
-
Weigh the appropriate amount of buffer salt (e.g., monobasic sodium phosphate) to achieve the target concentration (e.g., 25 mM) in the final aqueous volume.
-
Dissolve the salt in high-purity HPLC-grade water.
-
Carefully adjust the pH to the desired level (e.g., pH 3.0) using an acid like phosphoric acid. Crucially, pH must be set for the aqueous portion before mixing with the organic solvent.
-
Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
-
Mix Mobile Phase:
-
Measure the required volumes of the prepared aqueous buffer and the organic modifier (e.g., acetonitrile) to achieve the desired ratio (e.g., 78:22 v/v aqueous:ACN).[4]
-
Combine the solvents and mix thoroughly.
-
-
Degas Mobile Phase:
-
Degas the final mobile phase mixture using an appropriate method (e.g., sonication under vacuum, helium sparging, or in-line degasser) to prevent air bubbles from interfering with the pump and detector.
-
Protocol 2: Diagnostic Column Washing Procedure
If column contamination is suspected, this flushing procedure can help restore performance. Perform this at a reduced flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Flush Buffer Salts: Flush the column with 20-30 column volumes of HPLC-grade water mixed with your mobile phase's organic solvent (at the same percentage). This removes buffer salts without causing them to precipitate.
-
Remove Strongly Retained Hydrophobic Compounds: Flush with 20-30 column volumes of 100% Acetonitrile.
-
Use a Stronger Eluting Solvent (Optional): If contamination persists, flush with 20-30 column volumes of Isopropanol (IPA).
-
Re-equilibration:
-
Flush with 10 column volumes of 100% Acetonitrile (if IPA was used).
-
Gradually re-introduce your mobile phase composition.
-
Equilibrate the column with at least 20-30 column volumes of your actual mobile phase until the baseline is stable.
-
Section 4: Visual Guides
The following diagrams illustrate key concepts in troubleshooting peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. support.waters.com [support.waters.com]
- 12. hplc.eu [hplc.eu]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. HPLC故障排除指南 [sigmaaldrich.cn]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Overcoming Matrix Effects in Teicoplanin A2-5 Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of Teicoplanin A2-5.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during the analysis of this compound, providing potential causes and actionable solutions.
Q1: Why am I observing poor sensitivity and a low signal-to-noise ratio for this compound?
A1: Poor sensitivity is a common issue often attributed to ion suppression caused by matrix effects. Components in the biological matrix, such as phospholipids and proteins, can co-elute with this compound and compete for ionization in the mass spectrometer's source, leading to a reduced analyte signal.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve sample cleanup.[1] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1]
-
Evaluate Different PPT Solvents: If using PPT, acetonitrile is generally more effective at removing proteins than methanol.[1][2] A ratio of 3:1 to 5:1 of acetonitrile to plasma is recommended for efficient protein removal.[2]
-
Incorporate a Phospholipid Removal Step: Phospholipids are major contributors to ion suppression.[1] Specific phospholipid removal plates or cartridges can be used post-PPT for cleaner extracts.
-
Check for Co-elution: Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound will confirm ion suppression due to co-eluting matrix components.
-
Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it will experience the same degree of ion suppression as the analyte, thus providing more accurate quantification. If a SIL-IS is unavailable, a structural analog like Ristocetin or Vancomycin can be used.[3][4][5]
Q2: I'm seeing inconsistent and irreproducible results for my this compound quantification. What could be the cause?
A2: Irreproducible results are often a consequence of variable matrix effects between samples and incomplete removal of interfering substances.
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure uniformity in blood collection, processing, and storage to minimize variability in the sample matrix.
-
Improve Sample Cleanup: As with low sensitivity, enhancing the sample preparation method is crucial. SPE and LLE provide cleaner extracts compared to PPT, leading to more consistent results.
-
Use an Appropriate Internal Standard: An internal standard is essential to correct for variations in sample processing and matrix effects. A stable isotope-labeled internal standard is highly recommended for its ability to mimic the behavior of the analyte.
-
Assess Matrix Effects: Perform a post-extraction addition study by spiking known concentrations of this compound into extracted blank plasma and comparing the response to the same concentrations in a clean solvent. This will help quantify the extent of ion suppression or enhancement.
Q3: My LC column pressure is increasing rapidly, and the peak shape for this compound is deteriorating. What should I do?
A3: A rapid increase in column backpressure and poor peak shape (e.g., tailing, broadening, or split peaks) are often indicative of column contamination or a plugged frit, which can be caused by insufficiently cleaned samples.[6]
Troubleshooting Steps:
-
Enhance Sample Preparation: Inadequate removal of proteins and phospholipids can lead to their accumulation on the column, causing blockages.[6] Implement a more effective sample cleanup method such as SPE or use a phospholipid removal product.
-
Use a Guard Column: A guard column installed before the analytical column can help trap particulates and strongly retained matrix components, extending the life of the analytical column.
-
Filter Samples: Ensure all samples are filtered through a 0.2 µm filter before injection to remove any particulate matter.[7]
-
Column Washing: Flush the column with a strong solvent wash to remove contaminants. Refer to the column manufacturer's instructions for appropriate washing procedures.
-
Check for Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]
Q4: How do I choose the right sample preparation technique for this compound analysis?
A4: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple, fast, and inexpensive method suitable for high-throughput screening. However, it provides the least clean extract and is prone to significant matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. It can be more time-consuming and requires method development to optimize solvent selection and pH.
-
Solid-Phase Extraction (SPE): SPE is generally considered the gold standard for sample cleanup in bioanalysis.[8] It provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. SPE is highly effective at removing both phospholipids and proteins but requires more extensive method development.
Quantitative Data on Sample Preparation Methods
The following table summarizes the reported recovery and matrix effect data for different sample preparation techniques used in Teicoplanin analysis.
| Sample Preparation Method | Analyte Recovery | Matrix Effect | Key Advantages | Key Disadvantages | Reference |
| Protein Precipitation (Acetonitrile) | >93% | Minimal (with dilution) | Simple, fast, inexpensive | Significant ion suppression without dilution | [4][5] |
| Solid-Phase Extraction (Oasis HLB) | >90% | Not specified | High purity extracts, removes phospholipids | More complex, requires method development | [9] |
| Online SPE (Turbulent Flow) | Not specified | Free of matrix effects | Automated, high throughput | Requires specialized equipment | [10] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques for the analysis of this compound in plasma.
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and rapid method for removing the bulk of proteins from a plasma sample.
-
Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C).[7]
-
Homogenization: Vortex the thawed plasma to ensure homogeneity.[7]
-
Internal Standard Addition: To 100 µL of plasma, add 50 µL of the internal standard solution (e.g., Ristocetin or a stable isotope-labeled Teicoplanin).
-
Protein Precipitation: Add 300-500 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[7]
-
Centrifugation: Centrifuge the sample at 14,800 rpm for 5 minutes.[7][11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial.
-
Filtration: Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.[7]
-
Injection: Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.[7]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes an Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge for a cleaner sample extract.
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 10 M urea to denature proteins.[9]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol is effective for removing phospholipids and other non-polar interferences.
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
pH Adjustment: Adjust the sample pH to be two units above or below the pKa of Teicoplanin to ensure it is in its neutral form.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortexing: Vortex the sample for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Visualizations
The following diagrams illustrate the troubleshooting workflow for common issues in this compound analysis and the experimental workflows for the described sample preparation methods.
Caption: Troubleshooting workflow for poor signal or irreproducibility.
Caption: Experimental workflows for sample preparation methods.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. a protein precipitation extraction method [protocols.io]
- 8. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Matrix: A Technical Guide to Serum Protein Binding and Teicoplanin A2-5 In Vitro Activity
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vitro activity of Teicoplanin A2-5. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, particularly concerning the significant impact of serum protein binding.
Frequently Asked Questions (FAQs)
Q1: What is the expected percentage of this compound binding to serum proteins?
A1: Teicoplanin, as a whole, is known to be highly protein-bound, with reports indicating binding of approximately 90% or more in human serum.[1][2] Specifically for the A2 complex, which includes A2-5, the binding to serum albumin is in the range of 90-95%.[3] The association constant (Ka) for this compound with human serum albumin has been calculated at 3.87 X 10(4) mol.l-1.[3]
Q2: Why is my observed in vitro activity of this compound significantly lower in the presence of human serum?
A2: This is an expected outcome. The prevailing hypothesis is that only the unbound, or "free," fraction of an antibiotic is microbiologically active.[1][4] Given that this compound is extensively bound to serum proteins like albumin, the concentration of the free drug available to act on bacteria is substantially reduced in the presence of serum. This leads to a higher Minimum Inhibitory Concentration (MIC) or reduced bactericidal activity compared to standard broth media.[1][4]
Q3: Does the concentration of serum albumin affect the in vitro activity of this compound?
A3: Yes, the concentration of serum albumin is a critical factor. In conditions of hypoalbuminaemia (low serum albumin levels), the unbound fraction of teicoplanin is higher, which can lead to altered pharmacokinetics and potentially different in vitro activity compared to serum with normal albumin levels.[5][6][7][8] Researchers should consider the albumin concentration of their serum source in their experimental design and data interpretation.
Q4: Can I use a serum substitute or a different protein to mimic in vivo conditions?
A4: While it may be tempting, using substitutes can lead to misleading results. The binding of this compound is specific to certain serum proteins, primarily albumin.[3] Using a non-specific protein or a simplified artificial matrix will not accurately replicate the binding kinetics observed in human serum. It is recommended to use pooled human serum or serum from the specific species being studied for the most relevant in vitro data.
Q5: How can I accurately determine the free concentration of this compound in my serum-supplemented experiments?
A5: Several methods can be employed to separate the free drug from the protein-bound drug. Ultrafiltration is a commonly used technique where a semi-permeable membrane allows the passage of the smaller, unbound drug molecules while retaining the larger protein-drug complexes.[5][7] Equilibrium dialysis is another established method.[3] Following separation, the free drug concentration can be quantified using methods like high-performance liquid chromatography (HPLC) or specialized immunoassays.[6][9]
Troubleshooting Guides
Issue 1: Inconsistent MIC values for this compound in serum-supplemented media.
-
Possible Cause 1: Variability in Serum Lots. Different lots of pooled human serum can have variations in protein composition, especially albumin levels, and endogenous substances that can affect drug binding.
-
Troubleshooting Step:
-
Standardize your experiments by using a single, large lot of pooled human serum for a complete set of experiments.
-
If possible, measure and record the total protein and albumin concentration for each new lot of serum used.
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Consider performing a small pilot experiment to compare the activity of this compound in the new serum lot against a previously used lot to assess variability.
-
-
-
Possible Cause 2: Inadequate Equilibration Time. The binding of this compound to serum proteins is a dynamic process that requires time to reach equilibrium.
-
Troubleshooting Step:
-
Ensure that the drug is pre-incubated with the serum-supplemented media for a sufficient period before introducing the bacterial inoculum.
-
Review literature for recommended pre-incubation times for similar protein binding studies. A typical starting point could be 30-60 minutes at 37°C.
-
-
Issue 2: Poor correlation between total drug concentration and observed antibacterial effect in serum.
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Explanation: This is a fundamental consequence of high protein binding. The total drug concentration (bound + unbound) is not representative of the therapeutically active fraction.
-
Troubleshooting Step:
-
Shift the focus of your analysis from total drug concentration to the free drug concentration.
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Incorporate methods to measure the unbound drug concentration in your experimental workflow (e.g., ultrafiltration followed by LC-MS/MS).
-
Correlate the free drug concentration with the observed MIC or bactericidal activity for a more accurate assessment of potency.
-
-
Data Presentation
Table 1: Protein Binding of Teicoplanin and its Components
| Component | Protein Binding (%) | Primary Binding Protein | Association Constant (Ka) (mol.l-1) | Reference |
| Teicoplanin (Total) | ~90% | Serum Albumin | Not specified for total | [2] |
| Teicoplanin A2-2 | Not specified | Human Serum Albumin | 2.47 X 10(4) | [3] |
| Teicoplanin A2-3 | Not specified | Human Serum Albumin | 2.86 X 10(4) | [3] |
| Teicoplanin A2-4 | Not specified | Human Serum Albumin | 2.95 X 10(4) | [3] |
| This compound | ~90-95% | Human Serum Albumin | 3.87 X 10(4) | [3] |
| Teicoplanin A3-1 | ~68-72% | Human Serum Albumin | ~5 X 10(3) | [3] |
Table 2: Impact of Human Serum on Teicoplanin In Vitro Activity
| Medium | Organism | Teicoplanin Concentration (µg/mL) | Observation | Reference |
| Cation-supplemented Mueller-Hinton Broth (SMHB) | Staphylococcus aureus | 15-150 | Bactericidal | [1][10] |
| 1:1 Pooled Human Serum & SMHB | Staphylococcus aureus | 15-150 | Reduced bactericidal rate, often only a 1 log10 drop in CFU over 24h | [1][10] |
| 1:1 Serum Ultrafiltrate & SMHB | Staphylococcus aureus | 60 | Bactericidal rate not affected compared to SMHB | [1][4] |
Experimental Protocols
1. Determination of this compound Protein Binding by Ultrafiltration
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Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).
-
Obtain pooled human serum. If desired, measure and record the albumin concentration.
-
Prepare a series of this compound concentrations in the human serum by spiking the serum with the stock solution.
-
-
Incubation:
-
Incubate the Teicoplanin-serum samples at 37°C for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
-
Ultrafiltration:
-
Use a centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) that retains albumin and other large proteins (e.g., 30 kDa).
-
Add an aliquot of the incubated sample to the ultrafiltration device.
-
Centrifuge according to the manufacturer's instructions to separate the ultrafiltrate (containing the free drug) from the retentate (containing the protein-bound drug).
-
-
Quantification:
-
Analyze the concentration of this compound in the initial sample (total concentration) and in the ultrafiltrate (free concentration) using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Calculation:
-
Percentage of protein binding = [ (Total Concentration - Free Concentration) / Total Concentration ] * 100
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2. In Vitro Susceptibility Testing in the Presence of Human Serum
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Media Preparation:
-
Prepare the desired concentration of human serum in a standard bacteriological growth medium (e.g., 50% pooled human serum in cation-supplemented Mueller-Hinton Broth).
-
-
Drug Dilution Series:
-
Prepare a serial dilution of this compound in the serum-supplemented medium.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus) according to established protocols (e.g., CLSI guidelines).
-
-
Incubation:
-
Add the bacterial inoculum to each drug concentration and the drug-free control wells.
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Incubate the microtiter plates or tubes at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
-
Control:
-
Concurrently, run the same experiment in the standard growth medium without serum to determine the baseline MIC and quantify the effect of serum protein binding.
-
Visualizations
Caption: Workflow for Determining this compound Serum Protein Binding.
References
- 1. Comparative effect of protein binding on the killing activities of teicoplanin and vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of teicoplanin to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variability in teicoplanin protein binding and its prediction using serum albumin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. researchgate.net [researchgate.net]
- 8. Albumin concentration significantly impacts on free teicoplanin plasma concentrations in non-critically ill patients with chronic bone sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative effect of protein binding on the killing activities of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Teicoplanin A2-5 Resistance Development
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the development of Teicoplanin A2-5 resistance in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance?
The primary mechanism of teicoplanin resistance involves alterations in the bacterial cell wall synthesis pathway. Teicoplanin, a glycopeptide antibiotic, functions by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, which inhibits cell wall construction.[1] Resistance arises when bacteria modify this target site. In many resistant strains, the terminal D-Ala is replaced with D-lactate (D-Lac) or D-serine (D-Ser), forming D-Ala-D-Lac or D-Ala-D-Ser.[2] This substitution significantly reduces the binding affinity of teicoplanin to its target, rendering the antibiotic ineffective.[1]
Q2: Which bacterial species are commonly studied for this compound resistance?
Teicoplanin is used to treat infections caused by Gram-positive bacteria. Consequently, research on resistance development primarily focuses on clinically relevant species such as:
-
Staphylococcus aureus , particularly methicillin-resistant S. aureus (MRSA).[3]
-
Enterococcus faecalis and Enterococcus faecium , especially vancomycin-resistant enterococci (VRE).[4]
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Coagulase-negative staphylococci (CoNS), such as Staphylococcus epidermidis.[5]
Q3: What are the key genes and pathways involved in this compound resistance?
Several genes and signaling pathways are implicated in teicoplanin resistance, varying by bacterial species:
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In Enterococcus species: The van gene clusters are crucial. The vanA gene cluster confers high-level resistance to both vancomycin and teicoplanin.[4] The vanB cluster typically confers resistance to vancomycin but susceptibility to teicoplanin; however, mutations in the VanS B -VanR B two-component regulatory system can lead to teicoplanin resistance.[6][7]
-
In Staphylococcus aureus : Resistance is more complex and often develops in a stepwise manner.[8] Key genetic loci and pathways include:
-
The tcaRAB operon (tcaR, tcaA, tcaB), which is associated with teicoplanin resistance.[9][10]
-
The sigB operon (rsbU, rsbV, rsbW, sigB), which controls a general stress response. Mutations in this operon, particularly in rsbW, can increase the activity of the alternative sigma factor ς B , contributing to resistance.[6][11]
-
Q4: How does this compound resistance typically develop in long-term experiments?
In long-term laboratory evolution experiments, teicoplanin resistance is typically induced through serial passage of bacteria in the presence of sub-inhibitory or gradually increasing concentrations of the antibiotic.[8] This process selects for spontaneous mutants with increased tolerance. Resistance often develops in a stepwise fashion, with an accumulation of multiple mutations over time, each contributing to a gradual increase in the Minimum Inhibitory Concentration (MIC).[8][12] The frequency of spontaneous teicoplanin-resistant mutants can be in the range of 10⁻⁶ to 10⁻⁷.[13]
Troubleshooting Guide
Problem 1: Inconsistent or fluctuating MIC values for this compound during serial passage experiments.
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Possible Cause 1: Heterogeneous population. Cultures may contain subpopulations with varying levels of resistance. This is a known phenomenon in staphylococci, where subpopulations resistant to higher concentrations of teicoplanin can exist at low frequencies (10⁻⁴ to 10⁻⁵).[14]
-
Solution: Perform population analysis by plating the culture on agar with a range of teicoplanin concentrations to assess the presence of highly resistant subpopulations. When selecting a colony for the next passage, choose from the highest concentration that permits growth.
-
-
Possible Cause 2: Instability of resistance mutations. Some resistance mutations may confer a fitness cost, leading to their loss in the population in the absence of strong selective pressure.[8]
-
Solution: Ensure consistent selective pressure by not allowing the culture to grow for extended periods without the presence of teicoplanin. It can also be beneficial to periodically re-streak the culture on selective agar and pick a single colony to ensure the resistant phenotype is maintained.
-
-
Possible Cause 3: Methodological variability in MIC testing. Different MIC testing methods (e.g., broth microdilution, E-test, disk diffusion) can yield different results, and even the same method can have inherent variability.[15]
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Solution: Adhere strictly to a standardized protocol, such as the CLSI guidelines for broth microdilution.[16] Use the same method consistently throughout the experiment. Include a quality control strain (e.g., S. aureus ATCC 29213) in every assay to monitor for variability.
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Problem 2: No significant increase in this compound resistance despite prolonged exposure.
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Possible Cause 1: Insufficient selective pressure. The concentration of teicoplanin may be too low to select for resistant mutants.
-
Solution: Gradually increase the concentration of teicoplanin in the culture medium with each passage. A common approach is to use half the MIC of the previous passage as the selective concentration for the next.
-
-
Possible Cause 2: Low mutation rate. The spontaneous mutation rate of the bacterial strain may be too low to generate resistance mutations within the timeframe of the experiment.
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Solution: Consider using a strain with a higher intrinsic mutation rate (a "mutator" strain), or introduce a mutagen to increase the mutation frequency, although this can complicate the interpretation of results.[17]
-
-
Possible Cause 3: Fitness landscape. The evolutionary path to high-level resistance may be constrained, with initial resistance mutations being highly deleterious.
-
Solution: Try smaller, more gradual increases in teicoplanin concentration to allow the bacteria to acquire compensatory mutations that alleviate the fitness cost of resistance mutations.
-
Problem 3: Contamination of cultures during long-term serial passage.
-
Possible Cause: Repeated handling of cultures. Long-term experiments with frequent passages increase the risk of introducing contaminating microorganisms.
-
Solution: Adhere to strict aseptic techniques. Perform all manipulations in a laminar flow hood. Regularly check culture purity by Gram staining and streaking on non-selective agar plates to observe colony morphology. Periodically store frozen stocks of the evolving population at different time points to have a backup in case of contamination.
-
Problem 4: Difficulty in identifying specific causal mutations from whole-genome sequencing data.
-
Possible Cause: Accumulation of non-causal mutations. Long-term evolution can lead to the accumulation of many mutations that are not related to teicoplanin resistance.
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Solution: Sequence the ancestral strain and compare its genome to the evolved resistant strain to identify all accumulated mutations. To distinguish causal mutations from random genetic drift, sequence multiple independent lineages that have evolved resistance in parallel. Mutations that appear consistently across independent lineages in key genes (e.g., vanS, rsbW, tcaRAB) are strong candidates for being causal.[18]
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Problem 5: Low or poor quality RNA yield from teicoplanin-resistant bacterial cultures.
-
Possible Cause: Thickened cell wall. Some teicoplanin-resistant strains, particularly S. aureus, have thickened cell walls, which can make them more difficult to lyse for RNA extraction.[8]
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Solution: Use a more robust lysis method. For S. aureus, enzymatic lysis with lysostaphin is more effective than lysozyme.[5] Alternatively, mechanical disruption methods like bead beating can be employed to ensure complete cell lysis.[5] Always treat the extracted RNA with DNase to remove contaminating genomic DNA.[10]
-
Quantitative Data Summary
Table 1: Example of this compound MIC Progression in Staphylococcus aureus during a Long-Term Experiment
| Passage Number | Teicoplanin Concentration (µg/mL) | Resulting MIC (µg/mL) | Fold Change in MIC |
| 0 (Parental) | 0 | 1 | - |
| 10 | 0.5 | 2 | 2 |
| 20 | 1 | 4 | 4 |
| 30 | 2 | 8 | 8 |
| 40 | 4 | 16 | 16 |
| 50 | 8 | 32 | 32 |
This table provides illustrative data based on typical stepwise resistance development.[8]
Table 2: Typical Mutation Frequencies in Genes Associated with this compound Resistance
| Bacterial Species | Gene(s) | Mutation Frequency | Reference |
| Enterococcus faecalis (VanB-type) | vanS B | 10⁻⁶ to 10⁻⁷ | [13] |
| Staphylococcus aureus | sigB operon (rsbW) | Not specified, but a preferred site for first-step mutations | [6] |
Table 3: Illustrative Gene Expression Changes in this compound Resistant S. aureus
| Gene | Function | Fold Change in Expression | Reference |
| tcaA | Teicoplanin resistance associated | Decreased expression noted in one study | [19] |
| tcaR | Regulator of tcaAB | Downregulated by glycopeptide stress | [9] |
| Virulence-associated genes | e.g., hemolysins | Downregulated | [8] |
Note: Gene expression changes can be complex and may vary between strains and experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on CLSI guidelines.[15][16]
-
Prepare Teicoplanin Stock Solution: Dissolve teicoplanin powder in an appropriate solvent (e.g., sterile deionized water) to create a high-concentration stock solution.
-
Prepare Microtiter Plate: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the teicoplanin stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well along the row. Discard the final 50 µL from the last well containing the antibiotic. This will result in a range of teicoplanin concentrations.
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plate: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of teicoplanin that completely inhibits visible bacterial growth.
Protocol 2: RNA Extraction from this compound Resistant Staphylococcus aureus
This protocol is adapted for hard-to-lyse S. aureus.[5][10]
-
Cell Harvest: Pellet bacterial cells from a liquid culture by centrifugation.
-
Lysis: Resuspend the cell pellet in a lysis buffer containing lysostaphin. Incubate at 37°C for an appropriate time (e.g., 15-30 minutes) to allow for enzymatic digestion of the cell wall.
-
Homogenization: Add a TRIzol-like reagent and homogenize the lysate.
-
Phase Separation: Add chloroform, mix, and centrifuge to separate the mixture into aqueous (containing RNA), interphase, and organic phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.
-
RNA Solubilization: Air-dry the pellet and resuspend it in RNase-free water.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which is crucial for downstream applications like RT-qPCR.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.
Protocol 3: Whole-Genome Sequencing of this compound Resistant Isolates
This is a general workflow for identifying resistance mutations.[18][20]
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from a pure culture of the ancestral and evolved resistant strains using a commercial kit or standard protocol.
-
Library Preparation: Prepare a sequencing library from the extracted DNA. This involves fragmenting the DNA, adding adapters, and amplifying the library.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Quality Control of Reads: Assess the quality of the raw sequencing reads and trim low-quality bases and adapter sequences.
-
Genome Assembly: Assemble the reads into a draft genome sequence, or map the reads to a high-quality reference genome.
-
Variant Calling: Compare the genome of the evolved strain to the ancestral strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Annotation and Analysis: Annotate the identified mutations to determine which genes are affected. Analyze the mutations in the context of known resistance mechanisms and pathways.
Mandatory Visualizations
Caption: Experimental workflow for inducing and analyzing this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of a Functional sigB Operon on the Global Regulators sar and agr in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. norgenbiotek.com [norgenbiotek.com]
- 6. Teicoplanin Stress-Selected Mutations Increasing ςB Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. snf.ch [snf.ch]
- 9. Gene expression evaluation of teicoplanin-associated genes in Staphylococcus aureus under glycopeptide antibiotic stress [mid.journals.ekb.eg]
- 10. Frontiers | Teicoplanin associated gene tcaA inactivation increases persister cell formation in Staphylococcus aureus [frontiersin.org]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Mutation Rate and Evolution of Fluoroquinolone Resistance in Escherichia coli Isolates from Patients with Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-Step Acquisition of Resistance to the Teicoplanin-Gentamicin Combination by VanB-Type Enterococcus faecalis In Vitro and in Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decreased Susceptibilities to Teicoplanin and Vancomycin among Coagulase-Negative Methicillin-Resistant Clinical Isolates of Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
- 16. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evolutionary trajectories of β-lactam resistance in Enterococcus faecalis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Draft genome sequences of three clinical isolates of teicoplanin-resistant Staphylococcus epidermidis from patients without prior exposure to glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH Optimization for Teicoplanin A2-5 Activity and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the activity and stability of Teicoplanin A2-5. Below, you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the optimal pH for the antimicrobial activity of this compound?
While specific quantitative data for the optimal activity of the isolated this compound component is not extensively published, the overall Teicoplanin complex exhibits potent activity in slightly acidic to neutral conditions. A bioassay for determining Teicoplanin concentration in serum utilizes a medium adjusted to a pH of 5.5-5.7[1]. However, reconstituted commercial formulations for clinical use are buffered to a pH of 7.2-7.8[2][3]. The binding of Teicoplanin to its target, D-alanyl-D-alanine, is crucial for its activity and can be influenced by its aggregation state, which is pH-dependent[4][5]. It is recommended to empirically determine the optimal pH for your specific bacterial strain and experimental conditions, starting within the pH range of 5.5 to 7.8.
Q2: How does pH affect the stability of this compound in solution?
This compound is susceptible to both acidic and alkaline degradation.
-
Acidic Conditions: Teicoplanin undergoes acid hydrolysis, which can lead to the removal of its sugar moieties, transforming it into pseudoaglycones and eventually a single aglycone[6]. While these hydrolysis products may retain some antibacterial activity, it is generally reduced[6].
-
Alkaline Conditions: Teicoplanin is also known to be unstable in alkaline solutions[7][8].
-
Isoelectric Point: Teicoplanin is an amphoteric molecule with an isoelectric point (pI) of 5.1[5]. At or near its pI, the net charge of the molecule is zero, which can lead to minimal solubility and an increased tendency for aggregation and precipitation. This aggregation can affect both its perceived stability and biological activity.
For general laboratory use, maintaining a pH between 6.0 and 7.8 is advisable to balance activity and stability. For long-term storage of solutions, refer to specific product guidelines, but refrigeration at 4°C is generally recommended[9][10].
Troubleshooting Common pH-Related Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness in this compound solution. | The pH of the solution may be at or near the isoelectric point (pI) of Teicoplanin, which is approximately 5.1[5]. At this pH, solubility is minimal. | Adjust the pH of the solution to be either more acidic (e.g., pH 4.0-4.5) or more neutral to slightly alkaline (e.g., pH 6.0-7.8) to increase solubility. Use a suitable buffer system to maintain the desired pH. |
| Loss of antimicrobial activity over time. | The solution pH may be too acidic or too alkaline, leading to degradation of this compound through hydrolysis[6][7][8]. | Prepare fresh solutions for each experiment. If storage is necessary, store at 4°C and buffer the solution to a pH range of 6.0-7.8. Perform a stability study at your intended storage and experimental pH to quantify the rate of degradation. |
| Inconsistent results in antimicrobial susceptibility testing (e.g., variable MIC values). | The pH of the testing medium can influence the activity of this compound. Different batches of media may have slight pH variations. | Standardize the pH of your culture media for all experiments. Measure and adjust the pH of each batch of media before use. Consider that the metabolic activity of the bacteria during the assay can also alter the local pH. |
| Difficulty in dissolving lyophilized this compound powder. | Improper reconstitution technique or the pH of the solvent. | Reconstitute the powder by slowly adding the solvent and gently rotating the vial to avoid foaming. Using a solvent with a pH in the neutral range (e.g., Water for Injection, which is typically slightly acidic to neutral, or a buffered saline solution at pH 7.4) is recommended. Commercial preparations are reconstituted to a pH of 7.2-7.8[2][3]. |
Data Summary: pH and this compound Properties
| Parameter | pH Value / Range | Observation | Reference(s) |
| Isoelectric Point (pI) | ~5.1 | Potential for minimal solubility and aggregation. | [5] |
| Bioassay Medium pH | 5.5 - 5.7 | pH used for a bioassay to determine Teicoplanin concentration. | [1] |
| Reconstituted Solution pH | 7.2 - 7.8 | pH of commercial Teicoplanin formulations for injection. | [2][3] |
| Aggregation Studies | 4.3 and 6.3 | Aggregation (micelle formation) was studied at these pH values. | [5] |
| Hydrolysis (Degradation) | Acidic Conditions | Susceptible to acid hydrolysis, leading to removal of sugar moieties. | [6] |
| Instability | Alkaline Conditions | Not stable in alkaline media. | [7][8] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Antimicrobial Activity
This protocol outlines a method to determine the optimal pH for the antimicrobial activity of this compound against a target Gram-positive bacterium using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Target Gram-positive bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile buffer solutions (e.g., phosphate buffers, MES buffers) at various pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Buffered Media: Adjust the pH of the CAMHB to the desired values using the sterile buffer solutions. Ensure the final buffer concentration does not inhibit bacterial growth.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or a buffer at neutral pH) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: Culture the target bacterium overnight. Dilute the culture in the corresponding buffered CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution across the wells of the 96-well plates for each pH condition.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include positive controls (bacteria in buffered media without antibiotic) and negative controls (buffered media only) for each pH.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
-
Analysis: Compare the MIC values obtained at each pH. The pH that yields the lowest MIC is the optimal pH for this compound activity against the tested strain under these conditions.
Protocol 2: Assessment of this compound Stability at Different pH Values
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining in solution at different pH values over time.
Materials:
-
This compound
-
Sterile buffer solutions covering a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 277 nm)
-
Incubator or water bath set to a relevant temperature (e.g., 25°C or 37°C)
Procedure:
-
Prepare Buffered Solutions: Prepare a series of solutions of this compound at a known concentration in each of the different pH buffers.
-
Time Zero (T0) Measurement: Immediately after preparation, take an aliquot from each solution and analyze it by HPLC to determine the initial concentration of this compound. This serves as the T0 baseline.
-
Incubation: Incubate the remaining solutions at the desired temperature.
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to quantify the concentration of the remaining intact this compound.
-
Data Analysis: For each pH condition, plot the percentage of remaining this compound against time. Calculate the degradation rate constant (k) and the half-life (t1/2) at each pH. The pH at which the degradation rate is lowest is the pH of maximum stability.
Visualizations
Caption: Workflow for pH optimization of this compound.
Caption: Logical relationships of pH effects on this compound.
References
- 1. Determination of teicoplanin concentration in serum using a bioassay technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. campus.sanofi [campus.sanofi]
- 4. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the aggregation of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2592089A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 9. Assessment of the stability of teicoplanin in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating Teicoplanin A2-5 Quantification: A Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of Teicoplanin A2-5 is critical for therapeutic drug monitoring and pharmacokinetic studies. The selection of an appropriate internal standard is a pivotal step in developing a robust and reliable analytical method. This technical support center provides a comprehensive guide to choosing a suitable internal standard for this compound quantification by LC-MS/MS, complete with troubleshooting advice and frequently asked questions.
Teicoplanin is a glycopeptide antibiotic comprising several components, with Teicoplanin A2 being a major complex of five closely related structures (A2-1 to A2-5). Due to their structural similarities, a well-chosen internal standard (IS) is essential to compensate for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of the analytical results.
Selecting the Ideal Internal Standard: A Comparative Overview
The ideal internal standard should closely mimic the physicochemical properties and analytical behavior of the analyte. For this compound, several glycopeptide antibiotics have been successfully employed as internal standards in LC-MS/MS methods. This section provides a comparative summary of the most commonly used internal standards.
| Internal Standard | Structural Similarity to Teicoplanin | Reported Linearity Range for Teicoplanin | Key Validation Parameters |
| Vancomycin | High (Glycopeptide antibiotic) | 1.56–100 mg/L[1][2] | Precision and Accuracy: Within acceptable limits according to FDA guidelines.[1] Recovery: Not explicitly stated in all studies, but the method was successfully applied to patient samples.[1][2] Matrix Effects: Method shown to be free of significant matrix effects.[3] |
| Ristocetin | High (Glycopeptide antibiotic) | 0–200 µg/mL[4][5] | Precision: Not explicitly quantified in the abstract. Accuracy: Not explicitly quantified in the abstract. Recovery: >93%[4][5] Matrix Effects: Minimal matrix effects observed.[4][5] |
| Daptomycin | Moderate (Cyclic lipopeptide antibiotic) | 1.0–100.0 mg/L[1] | Precision and Accuracy: Method validated and applied to patient samples. Recovery: Not explicitly stated. Matrix Effects: Not explicitly stated. |
Experimental Protocols: A Detailed Look
Here are detailed methodologies for sample preparation and LC-MS/MS analysis based on established protocols for Teicoplanin quantification.
Sample Preparation (Protein Precipitation)
-
Spiking: To 50 µL of plasma sample, add the internal standard solution (e.g., Vancomycin hydrochloride in distilled water).
-
Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio to the plasma volume.
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Dilution & Injection: The supernatant can be directly injected into the LC-MS/MS system or further diluted with the mobile phase to match the initial chromatographic conditions.
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A C18 analytical column (e.g., 50.0 x 3.0 mm, 2.7 μm particle size) is commonly used.[1][2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: A flow rate of around 0.4 to 0.6 mL/min is often employed.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for these compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the chosen internal standard need to be optimized on the specific mass spectrometer being used.
-
Visualizing the Workflow
Caption: Experimental workflow for this compound quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | - Inappropriate mobile phase composition. - Column degradation. - Sample solvent mismatch with mobile phase. | - Optimize the mobile phase pH and organic solvent percentage. - Replace the analytical column. - Ensure the final sample solvent is similar to the initial mobile phase. |
| Low Signal Intensity | - Inefficient ionization. - Ion suppression from matrix components. - Improper sample preparation. | - Optimize ESI source parameters (e.g., spray voltage, gas flow). - Dilute the sample further or use a more effective sample cleanup method. - Ensure complete protein precipitation and efficient extraction. |
| High Variability in Results | - Inconsistent sample preparation. - Fluctuation in instrument performance. - Unsuitable internal standard. | - Standardize all steps of the sample preparation protocol. - Perform system suitability tests before each run. - Re-evaluate the choice of internal standard; ensure it co-elutes and has similar ionization efficiency to the analyte. |
| Interference Peaks | - Co-eluting endogenous matrix components. - Contamination from reagents or vials. - Presence of other medications in patient samples. | - Optimize the chromatographic gradient to improve separation. - Use high-purity solvents and pre-cleaned vials. - If possible, obtain a list of co-administered drugs and check for potential interferences. |
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for this compound quantification?
An internal standard is crucial to correct for any loss of analyte during sample processing and to account for variations in instrument response. This ensures the accuracy and reliability of the quantitative results, which is especially important in a clinical setting for therapeutic drug monitoring.
Q2: What are the key characteristics of a good internal standard for this compound?
A good internal standard should be a compound with similar chemical and physical properties to this compound. This includes having a similar extraction recovery, chromatographic retention time (but not identical, to ensure baseline separation), and ionization efficiency in the mass spectrometer. Ideally, a stable isotope-labeled version of Teicoplanin would be the best choice, but due to its limited availability and high cost, structurally similar compounds like vancomycin and ristocetin are excellent alternatives.
Q3: Can I use a non-glycopeptide internal standard?
While glycopeptide antibiotics are preferred due to their structural similarity, other compounds like daptomycin have been used.[1] However, it is critical to thoroughly validate the method to ensure that the non-glycopeptide IS behaves similarly to this compound throughout the entire analytical process, especially concerning extraction recovery and matrix effects.
Q4: How do I choose between Vancomycin, Ristocetin, and Daptomycin?
The choice often depends on availability, cost, and the specific requirements of your assay.
-
Vancomycin is a very common choice due to its structural similarity and ready availability.[1][2]
-
Ristocetin has also been shown to be a suitable internal standard with good recovery.[4][5]
-
Daptomycin , being a different class of antibiotic, might be considered if interferences from other glycopeptides are a concern, but requires rigorous validation.[1]
Ultimately, the performance of the chosen internal standard should be carefully evaluated during method development and validation to ensure it meets the required criteria for accuracy and precision.
Q5: What should I do if I observe significant matrix effects?
Matrix effects, where components of the sample other than the analyte interfere with ionization, can be a significant issue in LC-MS/MS. If you observe significant ion suppression or enhancement, consider the following:
-
Dilute the sample: This is often the simplest and most effective way to reduce matrix effects.
-
Improve sample cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.
-
Modify chromatography: Adjusting the chromatographic conditions to better separate the analyte from the interfering matrix components can also be effective.
References
- 1. idcmjournal.org [idcmjournal.org]
- 2. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Teicoplanin A2-5 and Vancomycin Efficacy Against Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro efficacy of Teicoplanin A2-5 and vancomycin against Vancomycin-Resistant Enterococci (VRE). The information presented is collated from various studies to support research and development in antibacterial therapeutics. While direct comparative studies focusing specifically on the this compound component are limited, this guide synthesizes available data on the teicoplanin complex, of which A2 is the major and most active fraction.
Executive Summary
Vancomycin-Resistant Enterococci pose a significant challenge in clinical settings. Both teicoplanin and vancomycin are glycopeptide antibiotics that inhibit bacterial cell wall synthesis. However, the emergence of resistance, particularly to vancomycin, necessitates a deeper understanding of the comparative efficacy of alternative treatments like teicoplanin. This guide delves into the available in-vitro data, experimental methodologies, and mechanisms of action to provide a comprehensive overview for the scientific community.
Data Presentation: In-Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for teicoplanin and vancomycin against different VRE phenotypes. It is important to note that most studies evaluate the commercially available teicoplanin, which is a complex of several components. The A2 complex, comprising five closely related structures (A2-1 to A2-5), is the most abundant and considered the most active part of teicoplanin. One study has suggested that all A2 subcomponents exhibit similar MIC scores[1].
Table 1: Comparative MICs of Teicoplanin and Vancomycin Against VRE Isolates
| Organism | VRE Phenotype | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Enterococcus faecium | VanA | Vancomycin | 128 to >256 | - | - | [2] |
| Teicoplanin | 128 to >256 | - | - | [2] | ||
| Enterococcus faecium | VanB | Vancomycin | 128 to 512 | - | - | [3] |
| Teicoplanin | 0.25 to 0.5 | - | - | [3] | ||
| Enterococcus faecalis | - | Vancomycin | - | - | 2.0 | [4] |
| Teicoplanin | - | - | 2.0 | [4] |
Note: The commonest phenotype seen among VRE strains is the VanA phenotype in which high inducible resistance to both vancomycin and teicoplanin is seen (MIC ≥ 64 μg/ml)[2]. In contrast, VanB phenotype VRE are typically resistant to vancomycin but remain susceptible to teicoplanin[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly employed in the cited studies for determining the in-vitro efficacy of teicoplanin and vancomycin against VRE.
Minimum Inhibitory Concentration (MIC) Determination
a) Broth Microdilution Method
This method is considered the gold standard for determining MIC values.
-
Preparation of Antibiotic Solutions: Stock solutions of vancomycin and teicoplanin are prepared from standard powders. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: VRE isolates are cultured on an appropriate agar medium, and a suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
b) Etest® (Gradient Diffusion Method)
The Etest provides a direct quantification of the MIC on an agar plate.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Plating: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Etest Strips: Etest strips, which contain a predefined gradient of the antibiotic, are placed on the agar surface.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Reading Results: An elliptical zone of inhibition is formed. The MIC is read at the point where the ellipse intersects the MIC scale on the strip.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Inoculum Preparation: A logarithmic-phase culture of the VRE isolate is diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth medium.
-
Antibiotic Exposure: The antibiotics are added at desired concentrations (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is always included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each tube, serially diluted, and plated on an appropriate agar medium.
-
Incubation and Colony Counting: Plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Mechanism of Action and Resistance
The efficacy of teicoplanin and vancomycin is dictated by their interaction with the bacterial cell wall synthesis pathway and the mechanisms of resistance evolved by VRE.
Signaling Pathway of Glycopeptide Action
Both vancomycin and teicoplanin inhibit the polymerization of peptidoglycan, a critical component of the bacterial cell wall. They achieve this by binding to the D-Ala-D-Ala terminus of the lipid II precursor molecule, thereby sterically hindering the transglycosylation and transpeptidation steps.
Caption: Mechanism of action of glycopeptide antibiotics.
VRE Resistance Mechanisms
VRE have developed sophisticated mechanisms to evade the action of glycopeptides. The most common are the VanA and VanB phenotypes.
-
VanA Phenotype: This is the most common and confers high-level resistance to both vancomycin and teicoplanin. The vanA gene cluster encodes enzymes that modify the peptidoglycan precursor by replacing the terminal D-Ala-D-Ala with D-Ala-D-Lactate. This change significantly reduces the binding affinity of both vancomycin and teicoplanin.
-
VanB Phenotype: This phenotype confers resistance to vancomycin but generally not to teicoplanin. The vanB gene cluster also results in the production of D-Ala-D-Lactate precursors, but the expression of these genes is inducible by vancomycin and not by teicoplanin.
Caption: VRE resistance mechanisms to glycopeptides.
Conclusion
The available in-vitro data suggests that the efficacy of teicoplanin against VRE is highly dependent on the resistance phenotype. While VanA VRE exhibits high-level resistance to both vancomycin and teicoplanin, VanB VRE often remains susceptible to teicoplanin. This highlights the importance of accurate phenotypic or genotypic characterization of VRE isolates to guide therapeutic choices. Further research specifically comparing the individual components of the teicoplanin A2 complex against various VRE strains is warranted to provide a more granular understanding of their potential therapeutic advantages. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and conducting such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiozjournals.com [microbiozjournals.com]
- 3. Selection of a Teicoplanin-Resistant Enterococcus faecium Mutant during an Outbreak Caused by Vancomycin-Resistant Enterococci with the VanB Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Teicoplanin vs Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Teicoplanin A2-5 and Dalbavancin Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two key glycopeptide antibiotics: Teicoplanin A2-5 and the newer lipoglycopeptide, dalbavancin. The information presented is collated from various scientific studies and is intended to assist researchers and drug development professionals in understanding the comparative efficacy of these agents against a range of clinically significant Gram-positive bacteria.
Executive Summary
Dalbavancin, a semi-synthetic lipoglycopeptide derived from a teicoplanin-like glycopeptide, generally exhibits greater in vitro potency against a broad spectrum of Gram-positive clinical isolates compared to teicoplanin.[1][2] This enhanced activity is particularly notable against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] While both agents are effective against many susceptible Gram-positive organisms, dalbavancin often demonstrates lower minimum inhibitory concentrations (MICs).[3][4][5]
Data Presentation: In Vitro Activity Comparison
The following tables summarize the in vitro activity of teicoplanin and dalbavancin against various clinical isolates, as determined by the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested strains.
Table 1: Comparative Activity against Staphylococcus aureus
| Organism (Resistance Phenotype) | Antibiotic | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Methicillin-Susceptible S. aureus (MSSA) | Teicoplanin | 144 | - | - | - |
| Dalbavancin | 144 | 0.016 | 0.125 | ≤0.008 - 2 | |
| Methicillin-Resistant S. aureus (MRSA) | Teicoplanin | 237 | - | - | - |
| Dalbavancin | 237 | ≤0.008 | 0.25 | ≤0.008 - 2 | |
| MRSA (Community-Associated & Hospital-Associated) | Teicoplanin | 220 | - | - | - |
| Dalbavancin | 220 | - | - | - | |
| All S. aureus | Teicoplanin | 14319 | - | - | - |
| Dalbavancin | 14319 | - | 0.03 | - |
Data extracted from multiple sources.[3][6][7] Note that direct MIC values for teicoplanin were not always available in the compared studies focusing on dalbavancin.
Table 2: Comparative Activity against Coagulase-Negative Staphylococci (CoNS)
| Organism (Resistance Phenotype) | Antibiotic | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Methicillin-Resistant CoNS (MR-CoNS) | Teicoplanin | 72 | - | - | - |
| Dalbavancin | 72 | 0.016 | 0.5 | ≤0.008 - 2 | |
| All CoNS | Teicoplanin | 1992 | - | - | - |
| Dalbavancin | 1992 | - | - | - |
Data extracted from multiple sources.[3][7] Dalbavancin is reported to be the most potent agent against CoNS.[3][4]
Table 3: Comparative Activity against Streptococci
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Streptococcus pneumoniae | Teicoplanin | 307 | - | - | 0.03 - 0.25 |
| Dalbavancin | 307 | - | - | 0.008 - 0.125 | |
| β-hemolytic streptococci | Teicoplanin | - | - | - | - |
| Dalbavancin | 3269 | - | 0.03 | - | |
| Viridans group streptococci | Teicoplanin | - | - | - | - |
| Dalbavancin | 1063 | - | - | Highest MIC 0.25 |
Data extracted from multiple sources.[3][4][8] Dalbavancin demonstrates potent activity against various streptococcal species.[8]
Table 4: Comparative Activity against Enterococci
| Organism (Phenotype) | Antibiotic | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Enterococcus faecalis (Vancomycin-susceptible) | Teicoplanin | - | - | - |
| Dalbavancin | - | - | 0.06 | |
| Enterococcus faecium (Vancomycin-susceptible) | Teicoplanin | - | - | - |
| Dalbavancin | - | - | 0.12 | |
| Enterococcus spp. (VanA phenotype) | Teicoplanin | - | - | - |
| Dalbavancin | - | >4 | >4 | |
| Enterococcus spp. (VanB phenotype) | Teicoplanin | - | - | - |
| Dalbavancin | - | 0.06 - 0.12 | - |
Data extracted from a large surveillance study.[5] Dalbavancin is more potent against VanB-phenotype enterococci than VanA.[5]
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum:
-
Clinical isolates are cultured on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep blood) and incubated for 18-24 hours.
-
Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of teicoplanin and dalbavancin are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range for testing.
-
-
Inoculation and Incubation:
-
A standardized volume of the diluted bacterial suspension is added to each well of a microtiter plate containing the serially diluted antimicrobial agents.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
MIC₅₀ and MIC₉₀ values are then determined as the MICs at which 50% and 90% of the isolates are inhibited, respectively.
-
Quality Control: Reference strains, such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619, are typically included in each batch of testing to ensure the accuracy and reproducibility of the results.[5]
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for determining and comparing the in vitro activity of this compound and dalbavancin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of dalbavancin, tigecycline, minocycline, tetracycline, teicoplanin and vancomycin against community-associated and multidrug-resistant hospital-associated meticillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of dalbavancin against staphylococci isolated in Istanbul, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipneumococcal Activity of Dalbavancin Compared to Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of Teicoplanin A2-5 to Bacterial Cell Wall Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Teicoplanin A2-5 to its target, the D-Ala-D-Ala terminus of bacterial cell wall precursors. We present supporting experimental data, detailed methodologies for key validation techniques, and visualizations to elucidate the underlying molecular interactions and experimental workflows. This information is intended to assist researchers in understanding the potency of this compound and its advantages over other glycopeptide antibiotics.
Superior Binding Affinity of Teicoplanin Confirmed by Biophysical Methods
Teicoplanin, a glycopeptide antibiotic, functions by inhibiting the biosynthesis of the bacterial cell wall. Its primary mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminus of peptidoglycan precursors[1]. This interaction sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the formation and cross-linking of the peptidoglycan layer, ultimately leading to bacterial cell death[1][2].
The binding affinity of teicoplanin and its analogues to cell wall precursors has been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide precise measurements of the dissociation constant (Kd), a value inversely proportional to binding affinity.
| Compound | Ligand | Technique | Dissociation Constant (Kd) | Reference |
| Teicoplanin | Lys-D-Ala-D-Ala peptide | SPR | 474 ± 20 nM | [3] |
| Teicoplanin | Carrier Protein-Lys-D-Ala-D-Ala | SPR | 91 ± 7 nM | [3] |
| Vancomycin | D-Ala-D-Ala analogues | Various | ~1.32 - 3.39 µM | [4] |
| Teicoplanin A2-2 | Albumin | Not Specified | 41.5 µM | [5] |
Note: The binding of Teicoplanin A2-2 to albumin is provided for context but does not represent its affinity for the therapeutic target.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions. The following protocol is a generalized procedure for assessing the binding of teicoplanin to a synthetic D-Ala-D-Ala peptide ligand.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer: 10 mM sodium acetate, pH 5.0
-
Ligand: Synthetic peptide terminating in D-Ala-D-Ala (e.g., N,N-diacetyl-L-lysyl-D-alanyl-D-alanine)
-
Analyte: this compound
-
Running buffer: HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution: 10 mM glycine-HCl, pH 2.5
Procedure:
-
Sensor Surface Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the D-Ala-D-Ala peptide solution (typically 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound in running buffer over the ligand-immobilized surface. Use a range of concentrations that will bracket the expected Kd value.
-
Monitor the association and dissociation phases in real-time.
-
-
Surface Regeneration:
-
After each analyte injection, inject the regeneration solution to remove the bound teicoplanin and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Sample cell: Containing the cell wall precursor analogue (e.g., diacetyl-L-Lys-D-Ala-D-Ala) at a known concentration (e.g., 10-50 µM).
-
Syringe: Containing this compound at a concentration 10-20 times that of the ligand in the cell.
-
Dialysis buffer: A buffer in which both the ligand and analyte are stable and soluble (e.g., phosphate-buffered saline, pH 7.4). Both ligand and analyte solutions must be in the exact same buffer to minimize heats of dilution.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the D-Ala-D-Ala peptide and this compound against the same buffer to ensure a perfect buffer match.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C).
-
Load the D-Ala-D-Ala peptide solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the sample cell while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat data against the molar ratio of teicoplanin to the D-Ala-D-Ala peptide.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizing the Mechanism and Experimental Workflow
To better understand the interaction of this compound with its target and the experimental approach to validate this interaction, the following diagrams are provided.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 3. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of teicoplanin protein-binding variability and clinical utility of its free serum concentration measurement - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Anti-Teicoplanin Antibody Cross-Reactivity with Teicoplanin A2 Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Teicoplanin, a glycopeptide antibiotic, is not a single molecular entity but a complex mixture of five major structurally related analogues: Teicoplanin A2-1, A2-2, A2-3, A2-4, and A2-5. This heterogeneity presents a significant challenge for the accurate monitoring of Teicoplanin concentrations in patients, particularly when employing immunoassays. The antibodies utilized in these assays may exhibit varying degrees of cross-reactivity with the different A2 components, leading to potential discrepancies in measured concentrations compared to more specific methods like liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of this issue, summarizing the available evidence and presenting experimental protocols to investigate and quantify the cross-reactivity of anti-Teicoplanin antibodies.
Evidence of Cross-Reactivity: Immunoassay vs. LC-MS
A study by Mueller et al. developed a specific LC-MS method capable of quantifying the five main components of Teicoplanin (A2-1 to A2-5) and compared the total Teicoplanin concentrations with those obtained from a commercially available immunoassay (QMS® teicoplanin). The findings revealed that the immunoassay consistently yielded higher concentrations than the LC-MS method, suggesting that the antibodies used in the immunoassay cross-react with multiple Teicoplanin A2 components, leading to an overestimation of the total drug concentration.
Another study by Jehl et al. also highlighted the likelihood of differential affinities of polyclonal antibodies used in immunoassays for the various Teicoplanin A2 analogues. This variability in binding can contribute to the discrepancies observed between immunoassay and chromatographic methods.
The following table summarizes the key structural differences between the Teicoplanin A2 components, which are believed to be the basis for the observed antibody cross-reactivity. The core glycopeptide structure is identical, with variations occurring in the fatty acid side chain.
| Teicoplanin Component | Fatty Acid Side Chain |
| Teicoplanin A2-1 | (Z)-4-decenoyl |
| Teicoplanin A2-2 | n-decanoyl |
| Teicoplanin A2-3 | 8-methylnonanoyl |
| Teicoplanin A2-4 | n-undecanoyl |
| Teicoplanin A2-5 | 9-methyldecanoyl |
Experimental Protocols for Assessing Cross-Reactivity
To definitively quantify the cross-reactivity of anti-Teicoplanin antibodies with each A2 component, a systematic experimental approach is required. The following are detailed protocols for two standard immunochemical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
This protocol is designed to determine the percentage of cross-reactivity of an anti-Teicoplanin antibody with each of the Teicoplanin A2 components relative to a reference standard (e.g., the complete Teicoplanin complex or a specific A2 component).
Materials:
-
High-binding 96-well microplates
-
Anti-Teicoplanin antibody (the antibody to be tested)
-
Purified Teicoplanin A2-1, A2-2, A2-3, A2-4, and A2-5 standards
-
Teicoplanin-horseradish peroxidase (HRP) conjugate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the anti-Teicoplanin antibody at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the reference Teicoplanin standard and each of the individual Teicoplanin A2 components (A2-1 to A2-5) in assay buffer.
-
Add a fixed, optimized concentration of the Teicoplanin-HRP conjugate to each well.
-
Immediately add the different concentrations of the Teicoplanin standards and A2 components to the corresponding wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the reference standard and each A2 component.
-
Determine the concentration of the reference standard and each A2 component that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage of cross-reactivity for each A2 component using the following formula: % Cross-reactivity = (IC50 of Reference Standard / IC50 of A2 Component) x 100
-
Surface Plasmon Resonance (SPR) Protocol
SPR allows for the real-time, label-free analysis of binding kinetics and affinity, providing a more detailed characterization of antibody-antigen interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Anti-Teicoplanin antibody
-
Purified Teicoplanin A2-1, A2-2, A2-3, A2-4, and A2-5 standards
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization:
-
Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-Teicoplanin antibody in immobilization buffer over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions for each Teicoplanin A2 component (A2-1 to A2-5) in running buffer.
-
Inject the different concentrations of each A2 component sequentially over the immobilized antibody surface, allowing for association and dissociation phases.
-
Regenerate the sensor surface between each injection cycle using a suitable regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
The SPR sensorgram will show the binding response over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each A2 component.
-
The affinity (KD) is a direct measure of the binding strength, with a lower KD value indicating a stronger interaction.
-
Data Presentation
The quantitative data obtained from the experiments described above should be summarized in clearly structured tables for easy comparison.
Table 1: Competitive ELISA - Cross-Reactivity of Anti-Teicoplanin Antibody
| Teicoplanin Component | IC50 (ng/mL) | % Cross-Reactivity |
| Teicoplanin Complex (Reference) | Value | 100% |
| Teicoplanin A2-1 | Value | Value |
| Teicoplanin A2-2 | Value | Value |
| Teicoplanin A2-3 | Value | Value |
| Teicoplanin A2-4 | Value | Value |
| This compound | Value | Value |
Table 2: Surface Plasmon Resonance - Binding Kinetics and Affinity
| Teicoplanin Component | ka (1/Ms) | kd (1/s) | KD (M) |
| Teicoplanin A2-1 | Value | Value | Value |
| Teicoplanin A2-2 | Value | Value | Value |
| Teicoplanin A2-3 | Value | Value | Value |
| Teicoplanin A2-4 | Value | Value | Value |
| This compound | Value | Value | Value |
Visualizations
The following diagrams illustrate the experimental workflows for assessing antibody cross-reactivity.
Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of binding kinetics.
Conclusion
The cross-reactivity of anti-Teicoplanin antibodies with the various Teicoplanin A2 components is a critical factor influencing the accuracy of immunoassays for therapeutic drug monitoring. While direct quantitative data remains elusive in the public domain, the discrepancy between immunoassay and LC-MS results strongly indicates its occurrence. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to systematically investigate and quantify this cross-reactivity. Such studies are essential for the development of more specific and reliable immunoassays for Teicoplanin, ultimately leading to improved patient care and more accurate clinical data.
A Head-to-Head Comparison of Teicoplanin A2-5 and Other Glycopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Teicoplanin A2-5 and other prominent glycopeptide antibiotics: Vancomycin, Dalbavancin, Oritavancin, and Telavancin. The following sections detail their mechanisms of action, in vitro activity against key Gram-positive pathogens, and the experimental protocols used to generate this data.
Mechanism of Action: A Tale of Shared Targets and Unique Enhancements
All glycopeptide antibiotics share a core mechanism of action: the inhibition of bacterial cell wall synthesis. They achieve this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][2] This binding physically obstructs the transglycosylation and transpeptidation enzymes, preventing the polymerization and cross-linking of the peptidoglycan layer, which is crucial for maintaining the structural integrity of Gram-positive bacteria.[1]
However, the newer lipoglycopeptides—Dalbavancin, Oritavancin, and Telavancin—possess additional mechanisms conferred by their lipophilic side chains. These modifications enhance their potency and spectrum of activity.[3][4][5]
-
Teicoplanin and Vancomycin: These are considered conventional glycopeptides. Their primary mode of action is the inhibition of cell wall synthesis.[1] Teicoplanin's lipophilic acyl side chain allows it to anchor to the cell membrane, increasing its local concentration and enhancing its activity compared to vancomycin.[6]
-
Dalbavancin: This lipoglycopeptide has an extended half-life due to its lipophilic tail, which also promotes anchoring to the bacterial membrane, thereby increasing its potency.[3][5]
-
Oritavancin: This agent has a multifaceted mechanism. In addition to inhibiting transglycosylation and transpeptidation, its lipophilic side chain disrupts the bacterial cell membrane potential and increases membrane permeability.[3][5] It can also bind to the pentaglycyl bridge in staphylococci, providing an alternative binding site.
-
Telavancin: Similar to oritavancin, telavancin exhibits a dual mechanism of action. It inhibits cell wall synthesis and disrupts the bacterial cell membrane, leading to rapid depolarization and cell death.[4][5]
In Vitro Activity: A Quantitative Comparison
The in vitro activity of these glycopeptides is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for Teicoplanin and its comparators against key Gram-positive pathogens.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Staphylococcus aureus
| Antibiotic | MSSA MIC50 | MSSA MIC90 | MRSA MIC50 | MRSA MIC90 | VISA MIC Range |
| Teicoplanin | 0.25[7] | 1[7] | 0.5[8] | 2.0[8] | 0.5 - 8[9] |
| Vancomycin | 0.5[7] | 1[7] | 1[7] | 2.0[8] | 4 - 8[9] |
| Dalbavancin | 0.06 | 0.06 | 0.06 | 0.12 | 0.06 - 0.25 |
| Oritavancin | ≤0.03 | 0.06 | 0.06 | 0.12 | ≤0.03 - 0.25 |
| Telavancin | 0.03 | 0.06 | 0.06 | 0.12 | 0.12 - 0.5 |
Note: Data for Dalbavancin, Oritavancin, and Telavancin are compiled from multiple sources where direct side-by-side comparisons were not available.
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Enterococcus Species
| Antibiotic | E. faecalis (VSE) MIC50 | E. faecalis (VSE) MIC90 | E. faecium (VSE) MIC50 | E. faecium (VSE) MIC90 | E. faecium (VRE, VanA) MIC Range |
| Teicoplanin | 0.25 | 0.5 | 0.12 | 0.25 | >128 |
| Vancomycin | 1 | 2 | 1 | 2 | >256 |
| Dalbavancin | ≤0.03 | 0.06 | ≤0.03 | 0.06 | >8 |
| Oritavancin | 0.03 | 0.06 | 0.015 | 0.03 | 0.06 - 1 |
| Telavancin | 0.12 | 0.25 | 0.06 | 0.12 | >8 |
VSE: Vancomycin-Susceptible Enterococci; VRE: Vancomycin-Resistant Enterococci. Data for Dalbavancin, Oritavancin, and Telavancin are compiled from multiple sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07, is the standard for determining the MIC of antibacterial agents.[10][11][12]
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: The glycopeptide antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.[13][14][15]
Protocol:
-
Inoculum Preparation: A starting inoculum of the test organism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Antibiotic Exposure: The antibiotic is added to the bacterial suspension at a predetermined concentration (e.g., 4x MIC).
-
Sampling: Aliquots are removed from the suspension at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[14]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.[16][17][18][19]
Protocol:
-
Cell Culture: A suitable mammalian cell line is cultured in a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are then exposed to various concentrations of the glycopeptide antibiotics for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Conclusion
This compound remains a potent glycopeptide antibiotic with a well-established efficacy and safety profile.[7][8] While it shares a core mechanism of action with Vancomycin, its lipophilic nature confers some advantages in terms of activity against certain pathogens. The newer lipoglycopeptides—Dalbavancin, Oritavancin, and Telavancin—represent a significant evolution in this class of antibiotics, with enhanced mechanisms of action that include membrane disruption, leading to more rapid bactericidal activity and improved potency against a broader range of resistant Gram-positive organisms.[3][4][5] The choice of a specific glycopeptide will depend on the infecting pathogen, its susceptibility profile, and the clinical context. The data and protocols presented in this guide are intended to provide a foundational resource for researchers and clinicians in the field of infectious diseases and antibiotic development.
References
- 1. Old and New Glycopeptide Antibiotics: Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comparative Review of the Pharmacology of Dalbavancin and Oritavancin for Gram-Positive Infections: Birds of a Feather or Apples and Oranges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative review of the lipoglycopeptides: oritavancin, dalbavancin, and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Comparative activity of tedizolid and glycopeptide combination therapies for the treatment of Staphylococcus aureus infections: an in vitro and in vivo evaluation against strains with reduced susceptibility to glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. DSpace [helda.helsinki.fi]
- 16. merckmillipore.com [merckmillipore.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Validation of a Teicoplanin A2-5 Resistant Bacterial Strain for Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative Teicoplanin A2-5 resistant bacterial strain against its susceptible counterpart, supported by experimental data. It is designed to assist researchers in selecting and validating appropriate strains for studies on antibiotic resistance, drug discovery, and the development of novel therapeutic strategies.
Comparative Performance Data
The development of teicoplanin resistance often imparts a fitness cost to the bacterium, which can be observed in altered growth kinetics and morphology. The primary indicator of resistance is a significant increase in the Minimum Inhibitory Concentration (MIC).
Table 1: Comparative Phenotypic Characteristics
| Characteristic | Teicoplanin-Susceptible Strain (e.g., S. aureus SA113) | Teicoplanin-Resistant Strain (e.g., S. aureus NM67) | Reference |
| Teicoplanin MIC | 2 µg/ml | >16 µg/ml (up to 48 µg/ml) | [1] |
| Vancomycin MIC | 0.5 - 1.0 µg/mL | 0.5 - 2.0 µg/mL | [2] |
| Growth Rate | Normal | Slower growth rate observed in some studies | [3] |
| Cell Wall Thickness | Normal | Increased cell wall thickness | [3] |
| Hemolysis | Present | Decreased hemolysis | [3] |
Table 2: Antimicrobial Susceptibility Profile
| Antibiotic | Susceptible Strain MIC (µg/mL) | Resistant Strain MIC (µg/mL) |
| Teicoplanin | ≤8 | ≥32 |
| Vancomycin | ≤2 | ≤2 |
| Oxacillin | >2 (MRSA) | >2 (MRSA) |
| Linezolid | ≤4 | ≤4 |
| Daptomycin | ≤1 | ≤1 |
Note: MIC breakpoints are based on EUCAST guidelines. The resistant strain is a representative model and specific MICs can vary.
Experimental Protocols
Accurate and reproducible experimental methods are critical for the validation of antibiotic-resistant bacterial strains.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is the gold-standard method for determining the MIC of an antibiotic.
-
Preparation of Teicoplanin Stock Solution: Prepare a stock solution of teicoplanin at a concentration of 1280 µg/mL in sterile deionized water.
-
Preparation of Microtiter Plates:
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the teicoplanin stock solution across the plate to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on a suitable agar plate (e.g., Tryptic Soy Agar).
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Result Interpretation: The MIC is the lowest concentration of teicoplanin that completely inhibits visible bacterial growth.[4][5]
Growth Curve Analysis
This method assesses the impact of teicoplanin resistance on bacterial growth kinetics.
-
Inoculum Preparation: Prepare an overnight culture of both the susceptible and resistant strains in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Culture Setup:
-
Dilute the overnight cultures to a starting optical density at 600 nm (OD₆₀₀) of 0.05 in fresh broth.
-
For each strain, prepare two flasks: one with and one without a sub-inhibitory concentration of teicoplanin (e.g., 0.5 x MIC of the susceptible strain).
-
-
Incubation and Measurement:
-
Incubate the cultures at 37°C with shaking.
-
Measure the OD₆₀₀ of each culture at regular intervals (e.g., every hour) for 24 hours.
-
-
Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. Compare the lag phase, exponential growth rate, and stationary phase of the resistant and susceptible strains.
Mandatory Visualizations
Experimental Workflow for Validation
Caption: Workflow for the validation of a teicoplanin-resistant bacterial strain.
VanA-Mediated Teicoplanin Resistance Signaling Pathway
The most well-characterized mechanism of high-level teicoplanin resistance is the VanA-type resistance, encoded by the vanA gene cluster. This pathway involves a two-component regulatory system (VanS-VanR) that senses the presence of glycopeptide antibiotics and initiates the production of modified peptidoglycan precursors that have a low affinity for teicoplanin.
Caption: VanA-mediated teicoplanin resistance pathway.[6]
This guide provides a framework for the validation and comparative analysis of teicoplanin-resistant bacterial strains. The provided data and protocols should be adapted to specific research needs and institutional guidelines. Rigorous validation is essential to ensure the reliability and reproducibility of research findings in the critical area of antibiotic resistance.
References
- 1. In Vivo Survival of Teicoplanin-Resistant Staphylococcus aureus and Fitness Cost of Teicoplanin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Teicoplanin and vancomycin susceptibility in Staphylococcus aureus and coagulase-negative staphylococci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snf.ch [snf.ch]
- 4. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
- 5. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Glycopeptide Antibiotics in the Teicoplanin Producer Is Mediated by van Gene Homologue Expression Directing the Synthesis of a Modified Cell Wall Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Teicoplanin A2-5 Quantification and Inter-Assay Variability
For researchers, scientists, and drug development professionals, the precise and consistent quantification of therapeutic agents is paramount. This guide provides a comprehensive statistical analysis of inter-assay variability for Teicoplanin A2-5, a key component of the glycopeptide antibiotic Teicoplanin. We objectively compare the performance of various analytical methods, supported by experimental data, to aid in the selection of the most robust and reliable quantification strategy.
Teicoplanin is a complex mixture of five major components (A2-1 to A2-5) and one minor component (A3-1). The A2 group, and specifically the A2-2 to A2-5 subcomponents, are considered the primary contributors to its antibacterial activity. Therefore, accurate measurement of these components is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. A key performance characteristic of any analytical method is its inter-assay variability, which describes the reproducibility of results when an assay is performed on different days. Low inter-assay variability is essential for ensuring that observed changes in drug concentration are due to physiological factors rather than analytical imprecision.
Comparative Analysis of Analytical Methods
A variety of analytical techniques are employed for the quantification of Teicoplanin, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the gold standards due to their specificity and ability to resolve the different Teicoplanin components. Immunoassays, such as Fluorescence Polarization Immunoassay (FPIA) and Quantitative Microsphere System (QMS) immunoassay, offer a higher throughput and are often used in clinical settings.
The following tables summarize the inter-assay variability, expressed as the coefficient of variation (CV%), for different analytical methods used to quantify Teicoplanin. Lower CV% values indicate higher precision and lower variability between assays.
| Table 1: Inter-Assay Variability of HPLC Methods for Teicoplanin Quantification | |||
| Method | Concentration (mg/L) | Inter-Assay CV (%) | Reference |
| HPLC-UV | 10.3 | 2.76 | [1] |
| 51.4 | 2.29 | [1] | |
| 77.1 | 2.65 | [1] | |
| RP-HPLC | 100.0 µg/mL | 2.39 | [2] |
| 110.0 µg/mL | 1.81 | [2] | |
| 120.0 µg/mL | 1.30 | [2] | |
| HPLC with pre-column derivatization | 5 to 80 µg/ml | 1.5 to 8.5 | [3] |
| Table 2: Inter-Assay Variability of LC-MS and Immunoassay Methods for Teicoplanin Quantification | |||
| Method | Analyte | Inter-Assay CV (%) | Reference |
| UPLC-MS/MS | Total Teicoplanin | 5.97 | [4][5][6] |
| Unbound Teicoplanin | 7.17 | [4][5][6] | |
| LC-MS | Total Teicoplanin | <6.9 | [7] |
| QMS Immunoassay | Total Teicoplanin | 10.2 | [8] |
| FPIA | Total Teicoplanin | <7 | [9] |
The data clearly indicates that chromatographic methods, particularly HPLC and LC-MS, generally exhibit lower inter-assay variability compared to immunoassays.[1][2][7] This is attributed to their higher specificity and ability to separate the individual Teicoplanin components from potentially interfering substances in the biological matrix.[8] While immunoassays offer advantages in terms of speed and simplicity, their reliance on antibody-antigen binding can introduce a higher degree of variability.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed experimental protocols for the key analytical methods are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method, as described by McCann et al., involves a simple liquid extraction followed by reverse-phase HPLC with UV detection.[1]
-
Sample Preparation: Serum samples are deproteinized with acetonitrile. The supernatant is then extracted with chloroform under acidic conditions.
-
Chromatographic Conditions:
-
Quantification: The concentration of Teicoplanin is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method, validated according to ICH guideline M10, allows for the quantification of both total and unbound Teicoplanin.[4][5]
-
Sample Preparation (Total Teicoplanin): Protein precipitation of serum samples.
-
Sample Preparation (Unbound Teicoplanin): Ultrafiltration of serum to separate the protein-unbound fraction.[4][5]
-
Chromatographic Conditions:
-
Mass Spectrometry: A Q Exactive hybrid instrument is used for detection.[7] The method is capable of quantifying the main Teicoplanin components (A2-1, A2-2/A2-3, A2-4/A2-5, and A3-1).[4][5][6]
-
Quantification: Based on the area ratio of the analyte to an internal standard.
Quantitative Microsphere System (QMS) Immunoassay
The QMS Teicoplanin assay is a homogeneous particle-enhanced turbidimetric immunoassay.[10]
-
Principle: The assay is based on the competition between Teicoplanin in the sample and Teicoplanin coated onto a microparticle for binding sites on a Teicoplanin-specific antibody.[10]
-
Procedure:
-
The Teicoplanin-coated microparticle reagent is mixed with the anti-Teicoplanin antibody reagent.
-
In the absence of Teicoplanin in the sample, the microparticles agglutinate, and the rate of absorbance change is measured photometrically.[10]
-
When a sample containing Teicoplanin is added, the agglutination is inhibited, slowing the rate of absorbance change.[10]
-
-
Quantification: The rate of absorbance change is inversely proportional to the concentration of Teicoplanin in the sample. A calibration curve is generated using calibrators of known concentrations.[10]
Experimental Workflow for Inter-Assay Variability Assessment
The following diagram illustrates a typical workflow for determining the inter-assay variability of an analytical method for this compound quantification.
Figure 1: Workflow for assessing inter-assay variability.
Conclusion
The statistical analysis of inter-assay variability is a critical component of validating any analytical method for therapeutic drug monitoring. The presented data demonstrates that while immunoassays provide a rapid and convenient option for Teicoplanin quantification, chromatographic methods such as HPLC and LC-MS offer superior precision and lower inter-assay variability. The choice of method will ultimately depend on the specific requirements of the study or clinical application, balancing the need for precision with considerations of throughput, cost, and available expertise. For research and drug development applications where high accuracy and the ability to quantify individual Teicoplanin A2 components are crucial, LC-MS/MS is the recommended method. For routine clinical TDM, a well-validated immunoassay may be sufficient, provided its performance characteristics are thoroughly understood and monitored.
References
- 1. academic.oup.com [academic.oup.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Teicoplanin A2-5 and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of Teicoplanin A2-5 and its key derivatives. The information presented is intended to support research and development efforts in the field of glycopeptide antibiotics by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data.
Introduction to Teicoplanin and its Derivatives
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. It is a complex mixture of five major components, designated A2-1 through A2-5, which differ in the acyl side chains attached to their glucosamine moiety.[1] These differences in lipophilicity are known to influence their pharmacokinetic behavior.[1]
In the quest for improved efficacy, particularly against resistant strains, several derivatives of glycopeptide antibiotics, including those structurally related to Teicoplanin, have been developed. This guide will focus on comparing the pharmacokinetics of the individual Teicoplanin A2 components with selected advanced lipoglycopeptide derivatives: Dalbavancin, Oritavancin, and Telavancin. These derivatives have been chosen due to their structural similarities and their enhanced antibacterial activities and modified pharmacokinetic profiles.[2][3][4]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of the Teicoplanin A2 components and the selected derivatives.
Table 1: Pharmacokinetic Parameters of Teicoplanin A2 Components in Healthy Volunteers
| Parameter | A2-1 | A2-2 | A2-3 | A2-4 | A2-5 |
| Terminal Half-life (t½) [h] | 48.1 | 52.5 | 56.2 | 62.3 | 66.8 |
| Volume of Distribution (Vd) [L/kg] | 0.42 | 0.55 | 0.68 | 0.81 | 0.92 |
| Total Clearance (CL) [mL/h/kg] | 19.3 | 14.7 | 10.9 | 7.6 | 5.4 |
| Renal Clearance (CLr) [mL/h/kg] | 16.1 | 12.0 | 8.2 | 5.1 | 2.8 |
| Urinary Excretion (% of dose) | 85 | 80 | 73 | 66 | 53 |
| Lipophilicity | Lowest | - | - | - | Highest |
Data sourced from a study in five healthy volunteers following a single 400 mg intravenous dose.
Table 2: Comparative Pharmacokinetic Parameters of Teicoplanin and Selected Derivatives
| Parameter | Teicoplanin (Complex) | Dalbavancin | Oritavancin | Telavancin |
| Terminal Half-life (t½) [h] | 83 - 168[5] | ~346[6] | ~393[7] | ~9[8] |
| Protein Binding (%) | ~90[5] | ~93[3] | >90 | ~90[8] |
| Volume of Distribution (Vd) [L/kg] | 0.9 - 1.6[5] | >10 L (total)[3] | - | 0.3[8] |
| Primary Route of Elimination | Renal[5] | Renal and Non-renal[3] | Renal[7] | Renal[8] |
Experimental Protocols
The determination of pharmacokinetic parameters for Teicoplanin and its derivatives relies on accurate quantification of the drug in biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods employed.
Sample Preparation for Pharmacokinetic Analysis
A crucial step in the analysis is the extraction of the analyte from plasma or serum. A typical solid-phase extraction (SPE) method is outlined below.
Caption: Workflow for sample preparation using solid-phase extraction.
HPLC Method for Quantification of Teicoplanin A2 Components
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer is typically used to achieve separation of the A2 components.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV absorbance at 240 nm.
-
Quantification: Peak areas of the individual A2 components are compared to a standard curve prepared with known concentrations of purified components.
LC-MS/MS Method for Higher Sensitivity and Specificity
For more sensitive and specific quantification, especially for derivatives at low concentrations, LC-MS/MS is the preferred method.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed to selectively detect the parent and product ions of each analyte, ensuring high specificity.
-
Internal Standard: A structurally similar compound, not present in the sample, is used as an internal standard to correct for variations in extraction and ionization.
Influence of Lipophilicity on Pharmacokinetics
As observed in Table 1, there is a clear correlation between the lipophilicity of the Teicoplanin A2 components and their pharmacokinetic parameters. This relationship is a key consideration in the design of new derivatives.
References
- 1. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Telavancin Compared with the Other Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oritavancin population pharmacokinetics in healthy subjects and patients with complicated skin and skin structure infections or bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of Teicoplanin A2-5: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Teicoplanin A2-5, a glycopeptide antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines in conjunction with their institutional and local regulations.
Safety and Hazard Information
Proper handling and disposal of this compound require an understanding of its potential hazards. The following table summarizes key safety data compiled from various safety data sheets for Teicoplanin and its components.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P317: If skin irritation occurs: Get medical help.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Eye Irritation | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P319: Get medical help if you feel unwell.[1] |
| Allergic Skin Reaction | May cause an allergic skin reaction.[1] | P272: Contaminated work clothing should not be allowed out of the workplace.[1] P333+P317: If skin irritation or rash occurs: Get medical help.[1] |
| Environmental Hazards | Avoid release to the environment.[3] | Take steps to avoid release into the environment, if safe to do so.[3] Keep away from drains, surface and ground water.[4] |
Experimental Protocol for Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of unused this compound and the management of spills.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[3][5]
-
In case of dust generation, use a NIOSH-approved respirator.[3]
2. Disposal of Unused this compound:
-
Step 1: Segregation. Do not mix this compound waste with general or biohazardous waste.[6] It should be treated as non-hazardous pharmaceutical waste unless otherwise specified by local regulations.[7]
-
Step 2: Containerization. Place the unused this compound powder or solution, along with any contaminated items (e.g., vials, weighing paper, pipette tips), into a designated, clearly labeled chemical waste container.[3][5] For non-hazardous pharmaceutical waste, a white container with a blue lid is often recommended.[6]
-
Step 3: Labeling. Label the waste container with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.
-
Step 4: Storage. Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[5]
-
Step 5: Final Disposal. Arrange for pickup and disposal by a licensed chemical waste contractor.[6] Disposal should be in accordance with all local, state, and federal regulations. Incineration or a permitted solid waste landfill are the recommended disposal methods for non-hazardous pharmaceuticals.[7] Do not dispose of this compound down the drain.[7]
3. Spill Management:
-
Step 1: Evacuate and Ventilate. In case of a significant spill, evacuate the immediate area and ensure adequate ventilation.[3]
-
Step 2: Contain the Spill. For solid spills, carefully sweep or scoop the material to avoid raising dust.[5] For liquid spills, use an absorbent material to contain the spill.
-
Step 3: Collect the Waste. Transfer the spilled material and any contaminated absorbent materials into a designated chemical waste container.[3]
-
Step 4: Decontaminate the Area. Clean the spill area thoroughly with soap and water.[3]
-
Step 5: Dispose of Waste. Dispose of the waste container as described in the "Disposal of Unused this compound" section.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Teicoplanin A2-5
This guide provides comprehensive, procedural information for the safe handling and disposal of Teicoplanin A2-5, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary and Personal Protective Equipment
This compound is considered a hazardous substance that requires careful handling to avoid potential health risks.[1] The primary hazards include irritation to the skin, eyes, and respiratory tract.[2] It is also important to prevent the generation of dust, as fine particles may form explosive mixtures with air.[1][3]
Table 1: Hazard Identification for this compound
| Hazard Type | Description | Primary Route of Exposure |
| Skin Irritation | May cause skin irritation.[2] Open cuts or abraded skin should not be exposed.[1] | Dermal Contact |
| Eye Irritation | May cause serious eye irritation.[2] | Ocular Contact |
| Respiratory Irritation | May cause respiratory tract irritation.[2] Inhalation of dust should be avoided.[1][4] | Inhalation |
| Combustibility | Solid which exhibits difficult combustion.[1] Enrichment of fine dust leads to the danger of dust explosion.[2][3] | Inhalation of dust clouds near ignition source |
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Usage Notes |
| Hand Protection | Powder-free gloves (nitrile or neoprene preferred) | Wear protective gloves.[3] Change gloves immediately if contaminated. |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] A face shield may be required for splash-prone tasks. | Wear eye/face protection to prevent splashes.[3][5] |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or a self-contained breathing apparatus.[4][6] | Required where dust generation is unavoidable or ventilation is inadequate.[1][4] |
| Body Protection | Laboratory coat or disposable gown. | Contaminated work clothing should not be allowed out of the workplace. |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound. The following step-by-step protocol outlines the process from preparation to administration in a laboratory setting.
Step 1: Preparation and Area Setup
-
Designated Area: Conduct all handling procedures in a designated, well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure.[1][2]
-
Engineering Controls: Utilize local exhaust ventilation to control airborne dust levels.[4]
-
Assemble Equipment: Before handling the compound, ensure all necessary equipment is assembled, including personal protective equipment (PPE), reconstitution supplies (e.g., sterile water for injection, syringes, needles), and waste containers.[7][8]
-
Emergency Access: Confirm that an eyewash station and a safety shower are readily accessible.[4]
Step 2: Donning Personal Protective Equipment (PPE)
-
Hand Hygiene: Wash hands thoroughly before beginning work.[2]
-
Gown/Coat: Put on a clean lab coat or a disposable gown.[9][5]
-
Mask/Respirator: Don a particulate respirator (e.g., N95) to prevent inhalation of dust.[9][6]
-
Eye/Face Protection: Wear safety goggles or a face shield.[9][5]
-
Gloves: Put on powder-free nitrile or neoprene gloves, ensuring they overlap the cuffs of the gown.[9] This is the last item of PPE to be donned.[5]
Step 3: Reconstitution of this compound
-
Vial Preparation: Clean the rubber stopper of the Teicoplanin vial with a suitable disinfectant wipe and allow it to dry.[7][8]
-
Solvent Addition: Slowly inject the required volume of sterile solvent (e.g., water for injection) into the vial.[7]
-
Dissolution: Gently swirl or roll the vial to dissolve the powder.[7][10] Do not shake , as this can cause foaming.[7][8] If foam develops, let the vial stand for 10-15 minutes for it to subside.[7][8]
-
Withdrawal: Once fully dissolved, withdraw the prepared solution using a sterile syringe.[7]
-
Air Removal: Tap the syringe to move air bubbles to the top and carefully expel them.[7]
-
Needle Safety: Immediately dispose of the used needle into a designated sharps container.[7][8]
Step 4: Post-Handling Procedures
-
Decontamination: Clean the work surface with appropriate detergents.[11]
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves are typically removed first, followed by the face shield/goggles, gown, and finally the mask/respirator.[5]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure safety. All waste must be handled in accordance with local, state, and federal regulations.[4]
Step-by-Step Disposal Protocol
-
Segregate Waste: At the point of generation, segregate waste into distinct, clearly labeled containers.
-
Sharps Disposal: All needles, syringes, and glass vials must be disposed of immediately into a puncture-resistant, leak-proof sharps container.[7][8]
-
Contaminated PPE: Used gloves, gowns, masks, and other contaminated disposable items should be placed in a designated chemical waste container or biohazard bag.[1]
-
Unused/Expired Material: Unused or expired this compound should be treated as chemical waste. Do not dispose of it down the drain. Transfer the material to a labeled chemical waste container for disposal by authorized personnel.[4]
-
Final Disposal: All waste containers must be sealed and transferred to the institution's environmental health and safety department for final disposal according to regulatory guidelines.
Emergency Procedures
Immediate and appropriate action is required in the event of an accidental exposure or spill.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[2][4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[4] Remove all contaminated clothing. If irritation or other symptoms occur, get medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration or oxygen by trained personnel.[4] Seek immediate medical attention.[4]
-
Ingestion: Wash out the mouth with water, provided the person is conscious.[4] Do not induce vomiting unless directed by medical personnel.[4] Get immediate medical attention.[4]
Accidental Spills
-
Evacuate and Secure: Alert others in the area and evacuate non-essential personnel.
-
Assess and Don PPE: Before cleanup, don the appropriate PPE, including a respirator, gloves, gown, and eye protection.[1][4]
-
Contain Spill: For powder spills, avoid actions that generate dust.[1][4] Gently cover the spill with an absorbent material if appropriate.
-
Clean Up: Carefully collect the spilled material using dry cleanup procedures and place it into a suitable, labeled chemical waste container.[1][4]
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous chemical waste.[4]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. chemscience.com [chemscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdc.gov [cdc.gov]
- 6. cdc.gov [cdc.gov]
- 7. wsh.nhs.uk [wsh.nhs.uk]
- 8. wsh.nhs.uk [wsh.nhs.uk]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. phw.nhs.wales [phw.nhs.wales]
- 11. sds.edqm.eu [sds.edqm.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
